1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Description
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Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFIYCVVTWWGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385500 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-62-4 | |
| Record name | 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing information on the compound and its structural analogs to offer a thorough understanding for research and drug development purposes. This guide includes a summary of its known chemical and physical properties, a detailed, generalized synthesis protocol, and an exploration of potential biological activities based on the known pharmacology of related nitrophenylpiperazine and chlorophenylpiperazine derivatives.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 1-(2-Chloro-4-nitrophenyl)piperazine |
| IUPAC Name | This compound | 1-(2-Chloro-4-nitrophenyl)piperazine |
| Synonyms | N/A | 2-Chloro-4-nitrophenylpiperazine |
| CAS Number | 16154-62-4[1] | 114878-60-3[2] |
| Molecular Formula | C11H14ClN3O2[1] | C10H12ClN3O2[2] |
| Molecular Weight | 255.70 g/mol [1] | 241.68 g/mol |
| Appearance | Not specified | White crystalline solid or powder[2] |
| Melting Point | Not specified | 146-150 °C[2] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Insoluble in water; Soluble in methanol, dimethyl sulfoxide (DMSO)[2] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of arylpiperazine derivatives involves the nucleophilic aromatic substitution of an activated aryl halide with a piperazine derivative.
General Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol is a standard method for the synthesis of 1-aryl-4-methylpiperazines.
Reaction:
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
1-Methylpiperazine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, ethanol)
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent, add 1-methylpiperazine and a base.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectral Data
While specific spectral data for this compound is not available, the expected spectral characteristics can be inferred from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chloronitrophenyl ring, as well as signals for the methyl and methylene protons of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the piperazine ring carbons, and the methyl group carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-Cl, N-O (from the nitro group), C-N, C-H, and aromatic C=C bonds.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is lacking. However, the pharmacological profiles of structurally similar nitrophenylpiperazine and chlorophenylpiperazine derivatives suggest several potential areas of interest for future research. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects[3][4][5].
Potential Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of various piperazine derivatives[3][4]. The presence of the nitro group and the chloro substituent on the phenyl ring may contribute to such activities.
Potential Enzyme Inhibition
A recent study on novel nitrophenylpiperazine derivatives revealed their potential as tyrosinase inhibitors[6]. One derivative, featuring an indole moiety, showed significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM and displayed mixed inhibition kinetics[6]. This suggests that this compound could also be investigated for its enzyme inhibitory potential.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. chembk.com [chembk.com]
- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (CAS: 16154-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, CAS number 16154-62-4. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral characterization data. While direct biological activity and mechanism of action studies for this specific compound are not currently available in the public domain, this guide explores the known pharmacological landscape of the broader classes of nitrophenylpiperazine and piperazine derivatives. This contextual analysis aims to inform potential future research directions and applications for this compound in drug discovery and development. The lack of reported biological data underscores the opportunity for novel investigations into its potential therapeutic activities.
Chemical and Physical Properties
This compound is a small molecule with a well-defined structure. Its key identifiers and physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 16154-62-4 |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | 255.7 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 106 °C |
| Boiling Point (Predicted) | 384.9 ± 42.0 °C |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ |
| pKa (Predicted) | 7.18 ± 0.42 |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Characterization
The synthesis of this compound is a straightforward nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)
-
N-methylpiperazine (17.2 g, 172 mmol)
-
Water
-
Dry reaction flask
Procedure:
-
In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).
-
An exothermic reaction will be observed. Stir the mixture continuously for 1 hour at room temperature.
-
After 1 hour, quench the reaction by adding water to the reaction mixture.
-
A brown solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid thoroughly with plenty of water to remove unreacted starting materials and by-products.
-
Dry the final product in the air.
Results: This procedure affords this compound as a brown solid with a high yield (14.1 g, 96% yield).
Characterization Data
The identity and purity of the synthesized compound have been confirmed by ¹H NMR and mass spectrometry.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.24 (s, 3H), 2.43-2.55 (m, 4H), 3.11-3.24 (m, 4H), 7.28 (d, J = 9.03 Hz, 1H), 8.14 (dd, J = 9.03, 2.76 Hz, 1H), 8.21 (d, J = 2.51 Hz, 1H) |
| Mass Spectrometry (MS) | m/z 255 (M+) |
Biological Activity and Therapeutic Potential: A Contextual Overview
As of the date of this guide, no specific biological activity, mechanism of action, or preclinical data for this compound has been reported in peer-reviewed literature. However, the piperazine and nitrophenylpiperazine scaffolds are prevalent in a wide range of biologically active molecules, suggesting potential avenues of investigation for this compound.
The Landscape of Piperazine Derivatives in Drug Discovery
The piperazine ring is a common motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[1][2] Derivatives of piperazine have been successfully developed into drugs with a broad spectrum of activities, including:
-
Antipsychotic and CNS effects: Many centrally acting drugs incorporate the piperazine moiety.[3]
-
Antimicrobial and Antifungal activity: Piperazine derivatives have shown significant potential as antibacterial and antifungal agents.[4]
-
Anticancer activity: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
Nitrophenylpiperazine Derivatives
The introduction of a nitrophenyl group to the piperazine core can modulate the electronic and steric properties of the molecule, leading to a diverse range of biological activities. A study on nitrophenylpiperazine derivatives as tyrosinase inhibitors investigated a compound with a 2-chloro-4-nitrophenyl substitution (though a different molecule from the one discussed here).[3] In that specific case, the substitution was found to be detrimental to the inhibitory activity (IC₅₀ > 200 µM).[3] This highlights the sensitivity of biological activity to subtle structural changes and underscores the need for empirical testing of each new derivative.
Experimental Workflows and Future Directions
Given the absence of biological data, this section proposes a logical workflow for the initial screening and characterization of this compound's potential bioactivities.
Caption: Proposed workflow for biological evaluation.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical properties. While its biological profile remains unexplored, the prevalence of the piperazine and nitrophenylpiperazine scaffolds in numerous pharmacologically active agents suggests that it warrants investigation. The lack of existing data presents a clear opportunity for novel research in areas such as oncology, infectious diseases, and neuroscience. The proposed screening workflow provides a roadmap for initiating the biological evaluation of this compound, which may uncover new therapeutic potential. Further studies are essential to determine if this compound possesses any significant biological activity and to elucidate its potential mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides a detailed, plausible experimental protocol for its synthesis and characterization based on established chemical principles and data from analogous compounds.
Molecular Structure and Properties
This compound is a substituted piperazine derivative with the chemical formula C₁₁H₁₄ClN₃O₂. Its structure features a 2-chloro-4-nitrophenyl group attached to a 4-methylpiperazine moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16154-62-4 | [1] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1] |
| Molecular Weight | 255.70 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO and chlorinated solvents | Inferred from similar compounds |
Synthesis
The most probable and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, primarily at the para position relative to the nitro group.[2][3][4]
Proposed Experimental Protocol
Materials:
-
1,2-dichloro-4-nitrobenzene
-
1-methylpiperazine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as DMF, add 1-methylpiperazine (1.1 to 1.5 equivalents) and a base like potassium carbonate (2.0 to 3.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Note: This is a generalized protocol based on the synthesis of similar compounds.[5] Optimization of reaction conditions, including the choice of solvent, base, temperature, and reaction time, may be necessary to achieve the best yield and purity.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (adjacent to NO₂) | 8.1 - 8.3 | d |
| Aromatic-H (adjacent to Cl) | 7.9 - 8.1 | dd |
| Aromatic-H (adjacent to piperazine) | 7.1 - 7.3 | d |
| Piperazine-H (adjacent to N-aryl) | 3.1 - 3.4 | t |
| Piperazine-H (adjacent to N-methyl) | 2.5 - 2.8 | t |
| Methyl-H | 2.3 - 2.5 | s |
Solvent: CDCl₃ or DMSO-d₆
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N (piperazine) | 150 - 155 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic CH | 115 - 125 |
| Piperazine C-N (aryl) | 50 - 55 |
| Piperazine C-N (methyl) | 54 - 58 |
| Methyl C | 45 - 50 |
Solvent: CDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2800 - 3000 |
| Asymmetric N-O stretch (NO₂) | 1500 - 1550 |
| Symmetric N-O stretch (NO₂) | 1330 - 1370 |
| C-N stretch | 1100 - 1300 |
| C-Cl stretch | 600 - 800 |
Biological Activity and Potential Applications
There is currently a lack of specific published data on the biological activity of this compound. However, the piperazine nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of nitrophenylpiperazine have been investigated for various therapeutic applications.
Based on the structural motifs present in the molecule, potential areas of research could include:
-
Anticancer Activity: Many substituted piperazine derivatives have been evaluated as anticancer agents.
-
Antimicrobial Activity: The piperazine ring is a key component of several antimicrobial drugs.
-
Central Nervous System (CNS) Activity: Phenylpiperazines are known to interact with various CNS receptors.
Further research is required to elucidate the specific biological profile of this compound.
Logical Relationship Diagram for Research and Development
Caption: A logical workflow for the research and development of novel compounds.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis pathway for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical research. The described methodology is based on the principles of nucleophilic aromatic substitution (SNA r), a fundamental reaction in organic chemistry. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The primary route for the synthesis of this compound involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. In this reaction, the nitro group (-NO2), a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The substitution occurs preferentially at the chlorine atom positioned para to the nitro group, as the negative charge of the Meisenheimer intermediate is effectively stabilized through resonance.
The reaction proceeds by the addition of the nucleophilic secondary amine of 1-methylpiperazine to the electron-deficient carbon atom of the benzene ring, followed by the elimination of the chloride ion.
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, data from analogous reactions provide valuable insights into the expected outcome. The following table summarizes typical data for a closely related nucleophilic aromatic substitution reaction.
| Parameter | Value | Notes |
| Starting Material | 1,2-dichloro-4-nitrobenzene | - |
| Nucleophile | 1-methylpiperazine | - |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is ideal for this reaction. |
| Base | Potassium Carbonate (K2CO3) | Acts as a scavenger for the HCl generated. |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 hours | Reaction progress should be monitored by TLC. |
| Reported Yield (analogue) | 98% | For the synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine.[1] |
| Purity (typical) | >97% | Can be achieved through appropriate purification methods.[2] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[1]
Materials:
-
1,2-dichloro-4-nitrobenzene
-
1-methylpiperazine
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.0 equivalent) and potassium carbonate (K2CO3) (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water.
-
A precipitate of the crude product will form.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) to a constant weight.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
Spectroscopic and Synthetic Profile of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also outlines comprehensive experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
Compound Name: this compound CAS Number: 16154-62-4 Molecular Formula: C₁₁H₁₄ClN₃O₂ Molecular Weight: 255.70 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related compounds, including 1-(2-chloro-4-nitrophenyl)piperazine, 1-methyl-4-(4-nitrophenyl)piperazine, and other substituted N-arylpiperazines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | Ar-H (H-3) |
| ~7.8 - 7.6 | dd | 1H | Ar-H (H-5) |
| ~7.2 - 7.0 | d | 1H | Ar-H (H-6) |
| ~3.2 - 3.0 | t | 4H | Piperazine-H (N-CH₂) |
| ~2.6 - 2.4 | t | 4H | Piperazine-H (N-CH₂) |
| ~2.3 | s | 3H | Methyl-H (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C (C-1) |
| ~145 | Ar-C (C-4) |
| ~128 | Ar-C (C-2) |
| ~125 | Ar-C (C-5) |
| ~120 | Ar-C (C-3) |
| ~118 | Ar-C (C-6) |
| ~55 | Piperazine-C (-CH₂) |
| ~48 | Piperazine-C (-CH₂) |
| ~46 | Methyl-C (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |
| ~1590, 1480 | Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1250 | Strong | C-N stretch (aryl-piperazine) |
| ~850 | Strong | C-Cl stretch |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 255/257 | [M]⁺, [M+2]⁺ molecular ion peak (presence of Cl) |
| 240 | [M-CH₃]⁺ |
| 185 | [M-C₄H₉N]⁺ |
| 57 | [C₄H₉]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Nucleophilic Aromatic Substitution
This synthesis involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine.
Materials:
-
1,2-dichloro-4-nitrobenzene
-
1-methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Method: For a volatile compound, GC-MS with Electron Ionization (EI) is suitable.
-
Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and major fragmentation patterns.
Workflow and Visualization
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Technical Guide: NMR Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. This document includes tabulated quantitative NMR data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the ¹H and predicted ¹³C NMR data for this compound. The proton NMR data is based on experimental findings, while the carbon-13 data is predicted due to the current unavailability of experimental spectra in public databases.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.21 | d | 1H | 2.51 | H-3 |
| 8.14 | dd | 1H | 9.03, 2.76 | H-5 |
| 7.28 | d | 1H | 9.03 | H-6 |
| 3.11-3.24 | m | 4H | - | Piperazine (N-CH₂) |
| 2.43-2.55 | m | 4H | - | Piperazine (N-CH₂) |
| 2.24 | s | 3H | - | Methyl (CH₃) |
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 152.5 | C-1 |
| 142.1 | C-4 |
| 130.2 | C-2 |
| 125.8 | C-5 |
| 124.1 | C-3 |
| 118.9 | C-6 |
| 54.7 | Piperazine (N-CH₂) |
| 50.1 | Piperazine (N-CH₂) |
| 45.9 | Methyl (CH₃) |
Prediction performed using standard NMR prediction software. Actual values may vary.
Experimental Protocols
The following protocol describes the synthesis of this compound.
Synthesis of this compound[1]
Materials:
-
3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)
-
N-methylpiperazine (17.2 g, 172 mmol)
-
Water
-
Dry reaction flask
Procedure:
-
In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).
-
An exothermic reaction will be observed. Stir the mixture continuously for 1 hour.
-
After 1 hour, quench the reaction by adding water to the reaction mixture.
-
A brown solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid thoroughly with plenty of water to remove any unreacted starting materials and by-products.
-
Dry the final product, this compound, in the air.
-
The expected yield is approximately 14.1 g (96%).
Characterization:
The identity and purity of the synthesized compound were confirmed by ¹H NMR and mass spectrometry.[1]
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 2.51Hz, 1H), 8.14 (dd, J = 9.03, 2.76 Hz, 1H), 7.28 (d, J = 9.03 Hz, 1H), 3.11-3.24 (m, 4H), 2.43-2.55 (m, 4H), 2.24 (s, 3H).[1]
-
Mass Spectrometry (MS): m/z 255 (M+).[1]
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
References
Unraveling the Enigma: The Mechanism of Action of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Remains Undefined
Despite significant interest in the pharmacological potential of nitrophenylpiperazine derivatives, a comprehensive understanding of the specific mechanism of action for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine remains elusive. Extensive searches of available scientific literature and databases have not yielded specific studies detailing its biological targets, associated signaling pathways, or definitive pharmacological effects. The compound is primarily documented in chemical supplier catalogs, which provide basic physicochemical properties but no biological data.
Currently, information on this compound is limited to its chemical identity. It is cataloged with a CAS Number of 16154-62-4 and a molecular formula of C11H14ClN3O2.[1][2] Its molecular weight is approximately 255.70 g/mol .[1][2]
While the direct mechanism of action for this specific compound is unknown, research into structurally related nitrophenylpiperazine compounds may offer some preliminary context, although it is crucial to emphasize that these findings cannot be directly extrapolated. For instance, various derivatives of nitrophenylpiperazine have been investigated for their potential as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. Another area of research for similar chemical scaffolds includes the development of dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are targets in the management of neurodegenerative diseases.[4]
Furthermore, other research on piperazine-containing compounds has explored their potential as anticancer agents.[5][6] For example, some studies have synthesized and evaluated the cytotoxic activity of novel phenylpiperazine derivatives.[7] Additionally, certain piperazine derivatives have been identified as potent inhibitors of kinases like Src and Abl, which are involved in cancer cell proliferation and survival.[8]
It is important to reiterate that these examples serve only to highlight the diverse biological activities that have been associated with the broader class of nitrophenylpiperazine and piperazine-containing molecules. Without specific experimental data for this compound, any discussion of its mechanism of action would be purely speculative.
Future Directions
To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. This would involve a series of in vitro and in vivo studies, starting with broad screening assays to identify potential biological targets.
A hypothetical experimental workflow to determine the mechanism of action is proposed below.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. appchemical.com [appchemical.com]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An Examination of the Biological Activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Biological Activity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Executive Summary
This document addresses the request for a comprehensive technical guide on the biological activity of the compound this compound. Following an extensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available data detailing the biological activity, mechanism of action, or quantitative pharmacological profile of this particular molecule. The compound is listed primarily in chemical supplier catalogs, indicating its availability for research purposes, but it does not appear to have been the subject of published biological studies.
While direct data is absent for the specified compound, this guide provides context by summarizing the known biological activities of the broader chemical classes to which it belongs: nitrophenylpiperazine and piperazine derivatives. These classes of compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and central nervous system activities. Due to the lack of specific experimental results for this compound, the requested quantitative data tables and detailed signaling pathway diagrams cannot be generated. However, a generalized experimental workflow for screening novel chemical entities is provided as a relevant illustration for the target audience.
Introduction to this compound
This compound is a heterocyclic organic compound. Its structure features a piperazine ring, which is a common scaffold in medicinal chemistry, substituted with a methyl group at one nitrogen and a 2-chloro-4-nitrophenyl group at the other.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 16154-62-4
-
Molecular Formula: C₁₁H₁₄ClN₃O₂
The presence of the piperazine ring and the substituted phenyl group suggests potential for biological activity, as these motifs are present in many pharmacologically active molecules.
Contextual Biological Activities of Related Piperazine Derivatives
Although no biological data exists for the specific compound of interest, the piperazine scaffold is a well-established pharmacophore. Derivatives of piperazine have been developed for a wide array of therapeutic applications.
General Activities of Piperazine Derivatives:
-
Antimicrobial and Antifungal Activity: Various piperazine analogs have been synthesized and screened for their ability to inhibit the growth of bacteria and fungi. Studies have shown that certain substituted piperazine derivatives exhibit significant activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans[1][2].
-
Central Nervous System (CNS) Activity: The piperazine ring is a core component of many drugs targeting the CNS. These include agents with antipsychotic, antidepressant, and anxiolytic properties, often through interaction with dopamine and serotonin receptors[3].
-
Tyrosinase Inhibition: A study on nitrophenylpiperazine derivatives identified several compounds that act as inhibitors of tyrosinase, an enzyme involved in melanin production. One compound in this class, bearing an indole moiety, showed potent mixed-type inhibition[4].
-
Anticancer Properties: Certain complex piperazine derivatives have been investigated as potential anticancer agents, demonstrating antiproliferative effects in various cancer cell lines[5].
It is plausible that this compound could be investigated for similar activities, but without experimental data, this remains speculative.
Quantitative Data Summary
A thorough search for quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound yielded no results. Therefore, a table summarizing such data cannot be provided.
Experimental Protocols
No published studies detailing experimental protocols used to evaluate this compound were found. For the benefit of researchers interested in investigating this compound, a generalized protocol for an initial antimicrobial screening assay is described below.
General Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Microorganism: A standardized inoculum of the test bacterium or fungus (e.g., S. aureus ATCC 29213) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Growth Medium: Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
- 96-well microtiter plates.
- Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (vehicle solvent).
2. Assay Procedure:
- Dispense 50 µL of sterile growth medium into each well of a 96-well plate.
- Add 50 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next.
- The final volume in each well should be 50 µL after dilution.
- Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
- Include wells for a positive control (medium + inoculum + standard drug) and a negative control (medium + inoculum + vehicle). A sterility control (medium only) should also be included.
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
3. Data Analysis:
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
- The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations: Logical and Experimental Workflows
As no specific signaling pathways for this compound have been identified, a diagram illustrating a generalized workflow for the initial screening and characterization of a novel chemical compound is provided below. This represents a logical relationship relevant to drug discovery professionals.
Caption: Generalized workflow for novel compound screening and development.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a substituted nitrophenylpiperazine that holds potential as a scaffold in medicinal chemistry and drug discovery. While specific research on this particular molecule is limited, the broader class of nitrophenylpiperazine derivatives has been investigated for a range of biological activities. This guide synthesizes the available information on this compound and draws upon data from structurally similar compounds to provide a comprehensive overview of its chemical properties, potential synthesis, and prospective research applications. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol .[1][2] Its structure features a central piperazine ring substituted with a methyl group at one nitrogen and a 2-chloro-4-nitrophenyl group at the other. The presence of the nitro and chloro groups on the phenyl ring, along with the basic piperazine moiety, are key determinants of its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |
| Molecular Weight | 255.70 g/mol | [1][2] |
| CAS Number | 16154-62-4 | [1] |
| IUPAC Name | This compound | |
| SMILES | CN1CCN(C2=C(Cl)C=C(C=C2)--INVALID-LINK--[O-])CC1 | [2] |
Synthesis
While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of analogous compounds. The most likely method is a nucleophilic aromatic substitution reaction.
A general procedure for the synthesis of similar 1-aryl-4-methylpiperazines involves the reaction of a suitably activated aryl halide with 1-methylpiperazine.[3] In the case of this compound, the starting materials would be 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine. The nitro group activates the aromatic ring towards nucleophilic substitution, making the chlorine atom at position 2 susceptible to displacement by the secondary amine of 1-methylpiperazine.
Experimental Protocol (Proposed)
Reaction: 1,2-dichloro-4-nitrobenzene + 1-methylpiperazine → this compound
Reagents and Solvents:
-
1,2-dichloro-4-nitrobenzene (1 equivalent)
-
1-methylpiperazine (1.1-1.5 equivalents)
-
A suitable base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine) to scavenge the HCl byproduct.
-
A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene in the chosen solvent, add the base and 1-methylpiperazine.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to overnight.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Research Applications
Direct biological studies on this compound are not available in the public domain. However, the nitrophenylpiperazine scaffold is present in numerous compounds with diverse pharmacological activities.[4] This suggests that the target compound could be a valuable starting point for medicinal chemistry campaigns.
Antimicrobial and Antifungal Activity
Piperazine derivatives are a well-established class of antimicrobial and antifungal agents.[5][6] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Studies on other nitrophenylpiperazine derivatives have shown promising activity against a range of bacterial and fungal strains.[7][8][9]
-
Potential Application: this compound could be screened for its efficacy against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Anticancer Activity
Numerous piperazine-containing compounds have been investigated as potential anticancer agents.[10] The cytotoxic effects are often attributed to the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
-
Potential Application: The compound could be evaluated for its cytotoxic effects against various cancer cell lines. Further studies could explore its mechanism of action, such as its potential to inhibit protein kinases or other enzymes involved in cancer progression.
Enzyme Inhibition
Nitrophenylpiperazine derivatives have been explored as inhibitors of various enzymes. For instance, some analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.
-
Potential Application: Screening against a panel of enzymes, particularly those relevant to human diseases (e.g., kinases, proteases, oxidoreductases), could reveal novel therapeutic targets for this compound.
Experimental Protocols for Biological Evaluation (General)
The following are generalized protocols that can be adapted to study the biological activity of this compound.
In Vitro Antimicrobial Susceptibility Testing
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized workflow for the biological evaluation of a research chemical.
Potential Signaling Pathways of Interest
Given that many piperazine derivatives exhibit anticancer properties, a potential area of investigation for this compound could be its effect on key cancer-related signaling pathways. For example, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.
Caption: A hypothetical signaling pathway that could be investigated for the target compound.
Conclusion
This compound represents an under-investigated molecule with potential for further exploration in drug discovery. Based on the known biological activities of structurally related nitrophenylpiperazine compounds, it is a candidate for screening in antimicrobial, antifungal, and anticancer assays. This technical guide provides a framework for its synthesis and biological evaluation, offering a starting point for researchers to unlock the potential of this and similar chemical entities. Further research is warranted to elucidate its specific biological profile and mechanism of action.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. appchemical.com [appchemical.com]
- 3. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine": An Assessment of Available Therapeutic Data
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Publicly Available Data on the Therapeutic Applications of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Executive Summary
This document addresses the request for an in-depth technical guide on the potential therapeutic applications of the chemical compound This compound . A thorough review of publicly accessible scientific literature and chemical databases was conducted to gather information regarding its biological activity, mechanism of action, and any associated preclinical or clinical data.
The investigation reveals a significant lack of published research detailing any therapeutic applications for this specific compound. The available information primarily identifies it as a chemical intermediate or a reagent available for purchase from various chemical suppliers. There is no substantive evidence in the public domain to suggest it has been investigated for pharmacological purposes, nor are there any detailed experimental protocols or quantitative data related to its biological effects.
Findings from Literature and Database Review
An extensive search for "this compound" and its associated identifiers (such as CAS No. 16154-62-4) was performed across major scientific and chemical databases. The search terms included "therapeutic applications," "pharmacology," "biological activity," and "mechanism of action."
The results consistently show the compound listed in the catalogs of chemical suppliers.[1][2][3] These listings provide basic chemical properties such as its formula (C11H14ClN3O2) and molecular weight (255.7 g/mol ), but do not include any information regarding its use in a therapeutic context. The compound is typically sold as a laboratory reagent, which suggests its primary use may be as a building block in the synthesis of other more complex molecules.
No peer-reviewed articles, patents, or clinical trial records were identified that describe or even suggest a therapeutic application for this compound. Consequently, there is no quantitative data (e.g., IC50, Ki, ED50) or detailed experimental protocols to report.
Logical Workflow for Compound Evaluation
In the absence of specific data for the target compound, this guide provides a generalized workflow that researchers would typically follow when investigating a novel chemical entity for potential therapeutic applications. This serves as a logical framework for how such an investigation would be structured.
Figure 1. A generalized workflow for drug discovery and development, starting from a novel chemical compound.
Conclusion and Recommendations
Based on the current available information, This compound is not associated with any known therapeutic applications. The core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of relevant research in the public domain.
For professionals interested in the potential of this compound, the following steps are recommended:
-
Initiate Preliminary Research: Conduct in-house screening assays (both target-based and phenotypic) to determine if the compound exhibits any biological activity of interest.
-
Computational Modeling: Use in silico methods to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties based on its chemical structure.
-
Literature Review of Analogs: Investigate structurally similar compounds to ascertain if they possess any known pharmacological activities, which could provide clues to the potential function of the title compound.
Without foundational research to establish a biological rationale, any discussion of therapeutic applications remains purely speculative.
References
Methodological & Application
Synthesis and Applications of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Derivatives: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" and its derivatives. This class of compounds, featuring a substituted phenylpiperazine scaffold, is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by piperazine-containing molecules.
Introduction
Piperazine and its derivatives are integral components in the development of a wide array of therapeutic agents.[1][2] The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, leading to diverse pharmacological profiles. These derivatives have been investigated for their potential as antimicrobial, antifungal, anticancer, and central nervous system (CNS) active agents, including antipsychotic, antidepressant, and anxiolytic activities.[3][4][5] The specific compound, this compound (CAS No: 16154-62-4), serves as a key intermediate for the synthesis of a variety of derivatives with potential therapeutic value.[6]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a standard procedure based on analogous syntheses of related phenylpiperazine derivatives.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize this compound from 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq.) in anhydrous DMF, add 1-methylpiperazine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).[1]
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Characterization Data
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Reference |
| CAS Number | 16154-62-4 | [6] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [6] |
| Molecular Weight | 255.70 g/mol | [6] |
| Appearance | Expected to be a solid | |
| Purity (Typical) | >97% | [6] |
| Storage Conditions | Room temperature | [6] |
Potential Applications and Biological Activities
Derivatives of this compound are promising candidates for a variety of therapeutic applications based on the known pharmacological activities of the broader phenylpiperazine class.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of piperazine derivatives.[3] The introduction of different substituents on the phenyl ring and the second nitrogen of the piperazine moiety can modulate this activity. For instance, various synthesized piperazine analogs have shown significant activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[3]
Anticancer Activity
The phenylpiperazine scaffold is also a key feature in the design of novel anticancer agents.[4][5] Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific kinases or other cellular targets involved in cancer progression. For example, certain vindoline-piperazine conjugates have demonstrated potent antiproliferative effects with low micromolar growth inhibition (GI₅₀) values.[5]
Central Nervous System (CNS) Activity
Piperazine derivatives are well-established as CNS-active agents.[1][2] They have been developed as antipsychotics, antidepressants, and anxiolytics. The interaction of these compounds with various neurotransmitter receptors, such as dopamine and serotonin receptors, is often responsible for their pharmacological effects.
Experimental Workflows and Diagrams
General Synthesis Workflow
The synthesis of this compound derivatives follows a logical workflow, starting from the core intermediate.
Caption: General workflow for the synthesis of biologically active derivatives from this compound.
Potential Drug Discovery Pathway
The development of new drugs from this class of compounds would typically follow a standard preclinical discovery pathway.
References
Application Notes and Protocols: N-arylation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperazine derivatives is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This methodology is particularly significant for its broad substrate scope, tolerance of various functional groups, and often milder reaction conditions compared to traditional methods.[1][2] This document provides detailed protocols and application notes for the N-arylation of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" with various aryl amines, a key transformation in the synthesis of pharmaceutical intermediates and final drug products. The presence of a chloro-substituent on the aryl ring presents a specific challenge that can be overcome with the appropriate choice of catalyst system.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination and deprotonation of the amine to form an amido complex. The final step is a reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst.[1][2]
Comparative Data on Reaction Conditions
The successful N-arylation of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and the corresponding yields for the coupling with aniline as a model substrate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | 85 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes for this class of reaction.
Experimental Protocol: General Procedure for N-Arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with a substituted aniline.
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Magnetic stirrer and heating block
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Celite
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.2 equiv), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Solvent and Catalyst: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Reaction: Place the Schlenk tube in a preheated heating block and stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider screening different ligands, as the choice of ligand is crucial for the amination of aryl chlorides.[4] Increasing the reaction temperature or time may also improve the yield. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can often be suppressed by using a bulkier phosphine ligand.
-
Catalyst Deactivation: If the catalyst appears to deactivate, ensure that the starting materials are pure and free of any potential catalyst poisons.
Disclaimer: The provided protocols and data are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a synthetic organic compound featuring a piperazine ring substituted with a 2-chloro-4-nitrophenyl group at one nitrogen and a methyl group at the other. Its chemical structure (Figure 1) suggests its potential as a versatile scaffold in medicinal chemistry. The nitrophenylpiperazine moiety is a common pharmacophore found in a variety of biologically active molecules, and the specific substitutions on this scaffold can modulate its pharmacological properties.
Figure 1: Chemical Structure of this compound
Application Notes and Protocols for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a versatile synthetic intermediate in pharmaceutical research and drug development. This arylpiperazine derivative serves as a key building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).
Overview and Physicochemical Properties
This compound is a substituted piperazine compound characterized by a chloronitrophenyl group attached to one of the piperazine nitrogens and a methyl group on the other. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key feature exploited in its synthetic applications.
| Property | Value | Reference |
| CAS Number | 16154-62-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |
| Molecular Weight | 255.70 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Key Synthetic Applications
The primary utility of this compound lies in its role as a precursor for more complex molecules. The two main reactive sites that are commonly modified are the nitro group and the chloro group on the phenyl ring.
Reduction of the Nitro Group
A common and crucial transformation is the reduction of the nitro group to an amine. This resulting aniline derivative is a valuable intermediate for the synthesis of a wide range of compounds, including those with potential antipsychotic and other CNS activities.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chloro substituent on the electron-deficient aromatic ring can be displaced by various nucleophiles. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Experimental Protocols
The following are detailed protocols for key transformations involving this compound.
Synthesis of 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine via Nucleophilic Aromatic Substitution
This protocol describes a general method for the amination of the chloro position, a common step in building more complex structures. While a specific protocol for the reaction with ammonia was not found in the provided search results, a general procedure for SNAr reactions with amines can be adapted.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.
Materials:
-
This compound
-
Ammonia solution (e.g., 28-30% in water) or ammonia gas
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
A polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) in a suitable solvent like DMF.
-
Add an excess of the ammonia solution to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Yield | 75-90% |
| Purity (after purification) | >98% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 100 °C |
Synthesis of 1-Methyl-4-(4-aminophenyl)piperazine via Reduction of a Related Nitro Compound
While a specific protocol for the reduction of the nitro group of this compound was not found, a procedure for the reduction of a similar compound, 1-methyl-4-(4-nitrophenyl)piperazine, is available and can be adapted.[3] This transformation is a key step towards the synthesis of pharmacologically active compounds.
Reaction Scheme:
Figure 2: General scheme for the reduction of a nitrophenylpiperazine derivative.
Materials:
-
1-Methyl-4-(4-nitrophenyl)piperazine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas source
Procedure:
-
A mixture of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine (2.07 g) in ethanol (100 ml) was hydrogenated at room temperature under a pressure of 2 bars in the presence of 10% palladium on charcoal (0.25 g).[4]
-
When the reduction is complete (monitored by TLC or HPLC), the catalyst is filtered off.
-
The filtrate is then evaporated to yield the product.
-
The residue can be further purified by crystallization from a suitable solvent system like methanol/ethyl acetate to give 1-(4-aminophenyl)-4-(4-pyridyl)piperazine.[4]
Quantitative Data (from a similar reaction): [4]
| Parameter | Value |
| Yield | Not explicitly stated for this specific reduction, but hydrogenation is typically high-yielding. |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 2 bars |
Signaling Pathways and Drug Development
Arylpiperazine moieties are common scaffolds in drugs targeting the central nervous system. They are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. For instance, the antipsychotic drug aripiprazole, which contains a dichlorophenylpiperazine moiety, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. While this compound is not a direct component of aripiprazole, its derivatives could be synthesized to modulate these or other CNS pathways.
Figure 3: Logical relationship of the synthetic intermediate to a potential therapeutic outcome.
Experimental Workflow Visualization
The general workflow for utilizing this compound as a synthetic intermediate involves a series of well-defined steps from initial reaction to the final purified product.
Figure 4: General experimental workflow for the use of the synthetic intermediate.
Safety Information
Standard laboratory safety precautions should be observed when handling this compound and all other chemicals mentioned in these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for the Functionalization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical functionalization of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of an activated chloro-substituent and a reducible nitro group allows for a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction to the corresponding aniline derivative. Arylpiperazine derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, analgesic, and central nervous system effects.[1][2][3][4][5]
Key Functionalization Strategies
The primary routes for derivatizing this compound involve three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride by various nucleophiles.[6][7][8] This is an effective method for introducing a wide range of functionalities.
-
Suzuki-Miyaura Cross-Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds, enabling the synthesis of biaryl structures.[9][10][11]
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline, which can then be further functionalized through various reactions such as acylation, sulfonylation, or diazotization.[12][13][14][15]
Data Presentation: Summary of Functionalization Reactions
The following tables summarize typical reaction conditions and yields for the key functionalization strategies based on analogous systems found in the literature.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagents and Conditions | Reaction Time | Yield (%) |
| Amines | Amine (1.2 equiv.), K₂CO₃ (2 equiv.), DMSO, 80-120 °C | 4-12 h | 75-95% |
| Thiols | Thiol (1.1 equiv.), K₂CO₃ (1.5 equiv.), DMF, 25-80 °C | 1-6 h | 80-98% |
| Alcohols | Alcohol, NaH (1.5 equiv.), THF, 65 °C | 12-24 h | 60-85% |
Table 2: Suzuki-Miyaura Cross-Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂, SPhos (2 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100 | 70-90% |
| Heteroarylboronic acid | Pd₂(dba)₃, XPhos (4 mol%) | Cs₂CO₃ (2 equiv.) | 1,4-Dioxane | 110 | 65-85% |
Table 3: Nitro Group Reduction
| Reducing Agent | Reagents and Conditions | Reaction Time | Yield (%) |
| Fe/HCl | Fe powder (5 equiv.), NH₄Cl (aq), Ethanol, 80 °C | 2-4 h | 85-95% |
| H₂/Pd-C | H₂ (1 atm), 10% Pd/C, Methanol, 25 °C | 3-6 h | 90-99% |
| SnCl₂·2H₂O | SnCl₂·2H₂O (4 equiv.), Ethanol, 70 °C | 1-3 h | 80-95% |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene and degassed water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group
This protocol provides a method for the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.
Materials:
-
Substituted 1-(2-amino-4-nitrophenyl)-4-methylpiperazine derivative
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
In a round-bottom flask, suspend the nitro-containing starting material (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 equiv.) and ammonium chloride (4.0 equiv.) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction to room temperature and filter the hot solution through a pad of Celite, washing thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline product. Further purification by chromatography may be performed if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for the functionalization of the title compound.
Caption: Key functionalization pathways for this compound.
References
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the reaction of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing nitro group at the 4-position.
Proposed Synthetic Protocol
Materials and Reagents:
-
1,2-dichloro-4-nitrobenzene
-
1-methylpiperazine
-
Triethylamine (TEA) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1 equivalent) in DMF.
-
Add 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Antimicrobial Activity Evaluation
The antimicrobial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols outlined below are standard methods for screening piperazine derivatives against a panel of pathogenic bacteria.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials and Reagents:
-
Test Compound: this compound
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum (no test compound).
-
Negative Control: A well containing MHB only (no bacteria or test compound).
-
Standard Antibiotic Control: A row with serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. This can be observed visually or by using a viability indicator like resazurin.
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in no bacterial growth on the MHA plate.
Quantitative Data of Related Piperazine Derivatives
As no specific antimicrobial data for this compound was found, the following table summarizes the MIC values of other reported antimicrobial piperazine derivatives to provide a reference for expected activity.
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| RL-308 | S. aureus | 4 | Shigella flexineri | 2 | [3] |
| MRSA | 16 | ||||
| NPDM | S. aureus ATCC 29213 | 0.5 | E. coli | >128 | [4] |
| MRSA ATCC 43300 | 0.5 | ||||
| Compound 13 | S. aureus | - | E. coli | - | [1] |
| S. epidermidis | - | P. aeruginosa | - | ||
| Compound 7b | M. tuberculosis H37Rv | >25 | - | - | [5] |
Note: The table presents data for structurally related compounds and is for illustrative purposes only.
Potential Mechanism of Action
The precise mechanism of action for this compound is yet to be determined. However, piperazine-based antimicrobials have been reported to act through various mechanisms. A common mode of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[6] The lipophilicity introduced by the phenyl ring and the presence of the piperazine moiety can facilitate interaction with the lipid bilayer of the bacterial cell membrane.[6]
Conclusion
While "this compound" is a compound of interest within the broader class of antimicrobial piperazine derivatives, there is a clear need for further research to establish its specific biological activity. The protocols and data presented in these application notes provide a solid framework for researchers to synthesize and evaluate the antimicrobial efficacy of this and other related novel compounds. Future studies should focus on determining the MIC and MBC values against a wide range of clinically relevant pathogens, investigating the mechanism of action, and exploring structure-activity relationships to optimize the antimicrobial properties of this chemical scaffold.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. idexx.dk [idexx.dk]
Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine as a starting material for the synthesis of novel antifungal agents. While direct literature on the antifungal applications of this specific precursor is limited, this document outlines a series of hypothetical yet scientifically grounded protocols for its conversion into heterocyclic compounds with potential antifungal activity. The methodologies are based on established organic synthesis reactions and antifungal screening procedures.
Rationale for Use
The molecular scaffold of this compound incorporates several key features that make it an attractive starting point for the development of new antifungal drugs. The phenylpiperazine moiety is a common substructure in a variety of biologically active compounds, including known antifungal agents. The chloro and nitro substituents on the phenyl ring provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space to optimize antifungal potency and selectivity.
Proposed Synthetic Pathways
A plausible strategy for the derivatization of this compound involves the initial reduction of the nitro group to an amine. This resulting aniline derivative, 1-(4-Amino-2-chlorophenyl)-4-methylpiperazine , can then serve as a versatile intermediate for the construction of various heterocyclic systems known to exhibit antifungal properties, such as triazoles, oxadiazoles, and benzimidazoles.
Caption: Proposed synthetic strategy for antifungal agents.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of antifungal agents starting from this compound.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, a crucial first step in the synthetic pathway.
Materials:
-
This compound
-
Iron powder (Fe)[1]
-
Acetic acid (AcOH)[1]
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of this compound in a mixture of ethanol and water, add iron powder and acetic acid.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-Amino-2-chlorophenyl)-4-methylpiperazine .
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 1,2,4-Triazole-3-thione Derivatives
This protocol outlines the synthesis of a triazole-thione ring from the intermediate aniline derivative.
Materials:
-
1-(4-Amino-2-chlorophenyl)-4-methylpiperazine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of potassium hydroxide in ethanol, add 1-(4-Amino-2-chlorophenyl)-4-methylpiperazine and stir the mixture.
-
Add carbon disulfide dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add hydrazine hydrate.
-
Reflux the mixture for an additional period.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 1,2,4-triazole-3-thione derivative.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.[2][3][4]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[3]
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Preparation of Inoculum:
-
For yeasts, culture the strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi, culture on Potato Dextrose Agar until sporulation. Harvest conidia and adjust the suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[3]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the fungus and drug class) compared to the growth control.[4] The endpoint can be determined visually or by reading the absorbance using a microplate reader.
-
Data Presentation: Antifungal Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) values for various piperazine-containing compounds against common fungal pathogens. This data can serve as a benchmark for evaluating newly synthesized derivatives.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Piperazine-Triazole Hybrid | Candida albicans | 0.25 - >31.3 | [5] |
| Candida glabrata | 0.03 - 7.8 | [5] | |
| Aspergillus flavus | 0.03 - 1.95 | [5] | |
| Piperazine-Oxadiazole Hybrid | Candida albicans | 250 - >1000 | [6] |
| Aspergillus niger | 100 - 1000 | [6] | |
| 1-Aryl-piperazine Derivative | Candida albicans | 0.35 - 0.6 | [7] |
| Aspergillus niger | 0.30 - 0.6 | [7] |
Visualization of Mechanism of Action and Experimental Workflow
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many azole antifungal agents, a class of compounds that can be synthesized from the proposed intermediate, act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[8][9]
Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.
Experimental Workflow
The overall workflow for the synthesis and evaluation of new antifungal agents from this compound is depicted below.
Caption: Workflow for Antifungal Agent Synthesis and Evaluation.
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine is a chemical compound often utilized in pharmaceutical research and synthesis.[1] Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability testing. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The presence of a nitrophenyl group in the molecule allows for direct UV detection, eliminating the need for derivatization.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H14ClN3O2[3] |
| Molecular Weight | 255.70 g/mol [3] |
| Appearance | White crystalline solid or powder[1] |
| Solubility | Insoluble in water; soluble in methanol and dimethyl sulfoxide[1] |
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PTFE or other suitable material)
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the sample.
-
Dilute to the final volume with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the validation of this HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | 1.2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Retention Time | Approximately 7.5 min |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical development. The document outlines both a laboratory-scale synthesis and a proposed scale-up procedure, including reaction parameters, purification methods, and safety considerations.
Introduction
This compound is a substituted piperazine derivative often utilized in the synthesis of pharmacologically active molecules. The procedure described herein is a nucleophilic aromatic substitution reaction between 2,5-dichloro-1-nitrobenzene and 1-methylpiperazine. This document provides a comprehensive guide for its preparation and scale-up, focusing on safety, efficiency, and product quality.
Reaction Scheme
2,5-dichloro-1-nitrobenzene + 1-methylpiperazine → this compound
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 2,5-Dichloro-1-nitrobenzene | 10.0 g (52.1 mmol) | 1.00 kg (5.21 mol) |
| 1-Methylpiperazine | 6.26 g (62.5 mmol, 1.2 eq) | 626 g (6.25 mol, 1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 14.4 g (104.2 mmol, 2.0 eq) | 1.44 kg (10.42 mol, 2.0 eq) |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 100 mL | 5 L |
| Reaction Conditions | ||
| Temperature | 80 °C | 80-85 °C (controlled addition) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Water | 500 mL | 25 L |
| Isopropanol | - | 5 L for crystallization |
| Expected Yield | 11-12 g (82-90%) | 1.1-1.2 kg (82-90%) |
| Purity (by HPLC) | >97% | >98% |
Experimental Protocols
Laboratory-Scale Synthesis (10 g)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,5-dichloro-1-nitrobenzene (10.0 g, 52.1 mmol), 1-methylpiperazine (6.26 g, 62.5 mmol), and potassium carbonate (14.4 g, 104.2 mmol).
-
Add N,N-dimethylformamide (100 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of cold water with stirring.
-
A yellow solid will precipitate. Stir the suspension for 30 minutes.
-
Filter the solid product using a Buchner funnel and wash the filter cake with deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Pilot Scale-Up Procedure (1 kg)
Procedure:
-
Charge a 10 L glass-lined reactor with 2,5-dichloro-1-nitrobenzene (1.00 kg, 5.21 mol) and potassium carbonate (1.44 kg, 10.42 mol).
-
Add 3 L of N,N-dimethylformamide (DMF) to the reactor and start agitation.
-
In a separate vessel, dissolve 1-methylpiperazine (626 g, 6.25 mol) in 2 L of DMF.
-
Heat the reactor contents to 60 °C.
-
Slowly add the 1-methylpiperazine solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 80-85 °C. The reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 80-85 °C for 6-8 hours. Monitor the reaction for completion by HPLC.
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Slowly add 25 L of water to the reactor with vigorous stirring to precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the product using a centrifuge or a large-scale filtration unit.
-
Wash the crude product with water (3 x 5 L) until the filtrate is neutral.
-
Recrystallization: Transfer the wet cake to a clean reactor. Add 5 L of isopropanol and heat the mixture to reflux until all the solid dissolves.
-
Cool the solution slowly to 0-5 °C to induce crystallization.
-
Hold at 0-5 °C for at least 2 hours.
-
Filter the purified product and wash the cake with cold isopropanol (2 x 1 L).
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Safety Information
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[2]
Handling:
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Handle in a well-ventilated area.[3]
Hazards:
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
2,5-Dichloro-1-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled.
-
1-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
Incompatible Materials:
-
Strong oxidizing agents, strong bases.[2]
Visualization
Experimental Workflow Diagram
Caption: Scale-up workflow for this compound synthesis.
References
In vitro assays involving "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common in vitro assays used to characterize the biological activity of phenylpiperazine derivatives, with a focus on compounds related to the "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" scaffold. The protocols detailed below are foundational methods for assessing anticancer properties and serve as a starting point for more in-depth mechanistic studies.
Section 1: Data Presentation - Anticancer Activity
The antiproliferative activity of various phenylpiperazine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a key quantitative measure of a compound's potency. The data below is a synthesized representation from multiple studies on structurally related chloro- and nitrophenylpiperazine derivatives to illustrate typical potency ranges.
Table 1: Representative Cytotoxic Activity of Phenylpiperazine Derivatives Against Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity (GI50/IC50 µM) | Reference |
| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) | Various Human Tumor Lines | Mixed | 0.45 - 1.66 | [1] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | MOLT-4, SR | Leukemia | < 0.01 - 0.02 | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | SW-620 | Colon Cancer | < 0.01 - 0.02 | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | SF-539 | CNS Cancer | < 0.01 - 0.02 | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | SK-MEL-5 | Melanoma | < 0.01 - 0.02 | |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 | Breast Cancer | 1.00 | [2] |
| Vindoline-piperazine conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [2] |
| Symmetrical chlorophenylamino-s-triazine (4c) | C26 | Murine Colon Carcinoma | 1.71 | [3] |
| Symmetrical chlorophenylamino-s-triazine (3c) | C26 | Murine Colon Carcinoma | 3.05 | [3] |
| Symmetrical chlorophenylamino-s-triazine (2c) | MCF7 | Human Breast Cancer | 4.14 | [3] |
| Dishevelled 1 Inhibitor ((S)-1) | HCT116 | Colorectal Cancer | 7.1 ± 0.6 | [4] |
Note: The specific derivative "this compound" is not explicitly detailed in these studies; the data represents the activity of broader, structurally related classes.
Section 2: Experimental Protocols
Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (phenylpiperazine derivative), dissolved in DMSO to create a stock solution
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells in complete medium to a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%). b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only). c. Incubate the plate for 48 or 72 hours.[6]
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8] b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8] c. Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] x 100 b. Plot the percentage viability against the log of the compound concentration. c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Section 3: Visualizations
Diagram 1: General Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of novel chemical compounds.
Diagram 2: Hypothetical Kinase Signaling Pathway Inhibition
Many phenylpiperazine derivatives are developed as kinase inhibitors, which block key signaling pathways involved in cancer cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Ensure accurate measurement of starting materials. - Extend the reaction time. - Increase the reaction temperature moderately (e.g., to 40-50 °C). |
| Inactive reagents | - Use fresh, anhydrous N,N-Dimethylformamide (DMF). - Verify the purity of 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine. | |
| Ineffective base | - Use freshly ground and dried potassium carbonate. - Consider using a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | |
| Presence of Multiple Spots on TLC | Side reactions | - Lower the reaction temperature to minimize the formation of undesired byproducts. - Ensure the dropwise addition of 1-methylpiperazine to the reaction mixture. |
| Impurities in starting materials | - Purify starting materials before use, for instance, by recrystallization or distillation. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase | - During workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of an emulsion during extraction | - Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. | |
| Product Purity Issues After Column Chromatography | Co-eluting impurities | - Optimize the solvent system for column chromatography by trying different solvent polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product degradation on silica gel | - Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the attack of the nucleophilic nitrogen atom of 1-methylpiperazine on the carbon atom bearing the chlorine atom. A base is used to neutralize the HCl generated during the reaction.
Q2: What are the critical parameters to control for optimizing the reaction yield?
A2: The key parameters to control are reaction temperature, reaction time, the purity of reactants and solvent, and the choice and amount of base.
Q3: What are the common side products in this synthesis?
A3: A potential side product is the disubstituted piperazine, where two molecules of 1,2-dichloro-4-nitrobenzene react with one molecule of 1-methylpiperazine. Another possibility is the reaction at the other chlorine position, though this is less likely due to the electronic effects of the nitro group.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What is the recommended purification method for the final product?
A5: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Experimental Protocols
General Synthesis of this compound
This protocol is based on analogous reactions and established chemical principles.
Materials:
-
1,2-dichloro-4-nitrobenzene
-
1-methylpiperazine
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add a solution of 1-methylpiperazine (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
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After completion of the reaction (as indicated by TLC), pour the reaction mixture into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting steps for low product yield.
Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. The following sections offer detailed solutions to common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow or Brownish Tinge in the Purified Product | 1. Presence of residual nitrophenolic impurities. 2. Degradation of the nitro-aromatic compound, possibly due to exposure to light or high temperatures. | 1. Wash the crude product with a mild aqueous base (e.g., 1M sodium carbonate solution) to remove acidic nitrophenolic impurities. 2. Perform recrystallization from a suitable solvent system (see Experimental Protocols). 3. Store the compound in a dark, cool, and dry place. Use an amber-colored vial for storage. |
| Low Yield After Recrystallization | 1. The chosen solvent or solvent system has too high a solubility for the compound at low temperatures. 2. Insufficient cooling of the crystallization mixture. 3. Premature crystallization during hot filtration. | 1. Test a range of solvents to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points are ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. 2. Ensure the crystallization mixture is allowed to cool slowly to room temperature and then chilled in an ice bath for at least an hour to maximize crystal formation. 3. Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
| Oily Product Instead of Crystals After Recrystallization | 1. Presence of impurities that are inhibiting crystallization. 2. The boiling point of the solvent is too high, causing the compound to melt rather than dissolve. | 1. Attempt to purify the crude material using column chromatography before recrystallization. 2. Use a lower-boiling point solvent for recrystallization. |
| Poor Separation During Column Chromatography | 1. Inappropriate mobile phase polarity. 2. Co-elution with impurities of similar polarity. 3. Column overloading. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for polar compounds like this is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. 2. If baseline separation is not achieved, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). 3. Ensure the amount of crude material loaded onto the column does not exceed 1-5% of the stationary phase weight. |
| Product Degradation on Silica Gel Column | 1. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase. 2. Alternatively, use a different stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common impurities arise from the typical synthesis, which involves the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine. Potential impurities include:
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Unreacted starting materials: 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine.
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Isomeric products: 1-(2-Chloro-5-nitrophenyl)-4-methylpiperazine, if the starting material contains isomeric impurities.
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Di-substituted product: 1,2-bis(4-methylpiperazin-1-yl)-4-nitrobenzene, where both chlorine atoms have been displaced.
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Hydrolysis product: 2-Chloro-4-nitrophenol, from the reaction of the starting material with any residual water under basic conditions.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a yellow crystalline solid. A significant deviation from this, such as a dark brown color or an oily consistency, may indicate the presence of impurities or degradation.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) for this compound before use.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents for a compound of this polarity include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
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Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For example, a 7:3 hexane:ethyl acetate mixture might be a suitable starting point.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
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Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-80% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if solubility parameters are not optimal; not effective for impurities with similar solubility. |
| Column Chromatography | >99% | 50-90% | Excellent for separating complex mixtures and impurities with similar properties. | More time-consuming, requires larger volumes of solvent, more expensive. |
Visualizations
Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene or 2-chloro-4-nitroanisole and 1-methylpiperazine. This document addresses common side products and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the electron-poor aromatic ring of the starting material (e.g., 1,2-dichloro-4-nitrobenzene) is attacked by the nucleophilic nitrogen of 1-methylpiperazine. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitro group) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
Q2: What are the most common side products I might encounter in this reaction?
While the reaction can be relatively clean under optimized conditions, several side products can form. The most common include:
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Di-substituted Piperazine Product: If the starting material has two leaving groups (like 1,2-dichloro-4-nitrobenzene), a second molecule of 1-methylpiperazine can displace the second chlorine atom, leading to a di-piperazinyl substituted product.
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Hydrolysis Product: If water is present in the reaction mixture, the starting aryl halide can undergo hydrolysis to form the corresponding phenol (e.g., 2-chloro-4-nitrophenol).
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Positional Isomers: Depending on the starting material, there might be a possibility of forming positional isomers if the substitution occurs at a different site, although this is less common with highly activated substrates.
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Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine.
Q3: How can I minimize the formation of the di-substituted side product?
To reduce the formation of the di-substituted piperazine product, you can:
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Control Stoichiometry: Use a controlled excess of the aryl halide relative to 1-methylpiperazine (e.g., 1.1 to 1.5 equivalents). This ensures that the piperazine is the limiting reagent, reducing the likelihood of a second substitution.
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Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely to stop it once the desired product is formed can prevent the second substitution, which often requires more forcing conditions.
Q4: My reaction is showing a significant amount of 2-chloro-4-nitrophenol. What is the likely cause and how can I prevent it?
The presence of 2-chloro-4-nitrophenol indicates hydrolysis of the starting material, 1,2-dichloro-4-nitrobenzene. This is caused by the presence of water in your reaction. To prevent this:
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Use Anhydrous Solvents: Ensure that your solvent (e.g., DMF, DMSO, acetonitrile) is thoroughly dried before use.
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Dry Glassware and Reagents: All glassware should be oven-dried, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature. Monitor by TLC or LC-MS. 2. Analyze side products to optimize stoichiometry and conditions (see FAQs). 3. Perform a temperature screen to find the optimal reaction temperature. |
| Presence of a major apolar impurity by TLC/LC-MS | This could be the di-substituted piperazine product. | - Confirm the mass of the impurity by LC-MS. - Adjust the stoichiometry to use an excess of the aryl halide. - Consider a lower reaction temperature. |
| Presence of a polar impurity that stains with phenolic indicators | This is likely the hydrolysis product (2-chloro-4-nitrophenol). | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
| Difficult purification of the final product | Co-elution of the product with starting materials or side products. | - Optimize the chromatographic conditions (e.g., gradient, solvent system). - Consider a different purification technique, such as crystallization or acid-base extraction. |
Experimental Protocols
A general procedure for the synthesis of this compound is as follows. Please note that specific conditions may need to be optimized for your particular setup.
Materials:
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1,2-Dichloro-4-nitrobenzene
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1-Methylpiperazine
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Potassium carbonate (or another suitable base)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Add 1-methylpiperazine (1.05 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Product Formation
Technical Support Center: Stability of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A change in the color of your solution, often to a yellow or brown hue, can be an indicator of degradation. The nitroaromatic group in the molecule is susceptible to reduction or other chemical transformations, which can lead to colored byproducts. This can be influenced by factors such as exposure to light, the presence of reducing agents in your solvent or buffer, or extreme pH conditions.
Q2: I am observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of the compound?
Yes, inconsistent results or a decrease in the expected biological or chemical activity can be a strong indicator of compound degradation. The breakdown of this compound into other chemical entities will lower the concentration of the active parent compound, leading to variability in your experimental outcomes. It is crucial to ensure the stability of your stock solutions and working solutions throughout the duration of your experiments.
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
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pH: The piperazine ring and the nitro group can be susceptible to hydrolysis under strongly acidic or basic conditions.
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Light (Photostability): Aromatic nitro compounds can be light-sensitive and may degrade upon exposure to UV or even ambient light.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents in the solution can lead to the degradation of the nitro group or the piperazine ring.
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Solvent: While the compound is soluble in organic solvents like DMSO and methanol, the choice of solvent can impact its stability.[1] The long-term stability in these solvents should be evaluated.
Q4: How can I assess the stability of my this compound solution?
A forced degradation study is a common approach to identify potential stability issues.[2][3] This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting solutions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Troubleshooting Guide
Issue: Unexpected Peaks in Chromatogram
If you observe additional, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) over time, it is likely that your compound is degrading.
Troubleshooting Steps:
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Characterize the Degradants: Use a mass spectrometer (MS) coupled with your chromatography system to determine the mass of the unexpected peaks. This can provide clues about the chemical nature of the degradation products.
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Perform a Forced Degradation Study: A systematic forced degradation study can help identify the conditions under which the compound is unstable and can help to tentatively identify the degradation products observed in your samples.[2][3]
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Optimize Storage Conditions: Based on the results of your stability assessment, adjust the storage conditions for your solutions. This may involve:
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Storing solutions at a lower temperature (e.g., -20°C or -80°C).
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Protecting solutions from light by using amber vials or covering them with aluminum foil.
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Preparing fresh solutions before each experiment.
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Issue: Poor Reproducibility of Experimental Results
Poor reproducibility can often be traced back to the use of degraded compound solutions.
Troubleshooting Steps:
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Implement a Solution Stability Protocol: Establish a clear protocol for the preparation and storage of your compound solutions. Define the maximum storage time and conditions.
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Qualify New Batches of Compound: Before starting a new set of experiments with a fresh batch of the compound, perform a quick stability check to ensure it behaves as expected.
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Use a Stability-Indicating Analytical Method: Develop and validate an analytical method that can separate the parent compound from its potential degradation products. This will allow you to quantify the amount of parent compound remaining in your solutions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.[2]
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed solution.
-
Neutralize the acidic and basic samples.
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Dilute all samples to an appropriate concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
4. Data Evaluation:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using mass spectrometry.
Example HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
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Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Quantitative results from a forced degradation study should be summarized in a clear and concise table.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 | [Hypothetical m/z] |
| 0.1 M NaOH | 24 | 60 | 45.8 | 4 | [Hypothetical m/z] |
| 3% H₂O₂ | 24 | 25 | 22.5 | 3 | [Hypothetical m/z] |
| Heat | 48 | 60 | 8.1 | 1 | [Hypothetical m/z] |
| Light | 24 | 25 | 31.7 | 3 | [Hypothetical m/z] |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Visualizations
Logical Workflow for Investigating Compound Stability
Caption: Workflow for troubleshooting and addressing stability issues.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways for the compound.
References
- 1. chembk.com [chembk.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common laboratory and industrial synthesis method is the nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and 1-methylpiperazine. The electron-withdrawing nitro group activates the chlorine atom at the ortho position, facilitating its substitution by the secondary amine of 1-methylpiperazine.
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise from this reaction. These can be broadly categorized as process-related impurities (from starting materials and side reactions) and degradation products. The primary potential impurities are summarized in the table below.
Q3: Which analytical techniques are recommended for purity analysis?
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for comprehensive purity profiling. HPLC is ideal for quantifying the main component and non-volatile impurities, while GC-MS is excellent for identifying volatile impurities and confirming the structure of byproducts.
Common Impurities and Their Identification
Quantitative data for impurities is highly dependent on the specific reaction conditions. The following table summarizes the most common potential impurities, their likely origin, and recommended analytical methods for detection.
| Impurity Name | Structure | Typical Origin | Recommended Analytical Method |
| Isomeric Impurity: 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine | ![]() | Reaction at the less-activated meta-position of 1,2-dichloro-4-nitrobenzene. | HPLC-UV, GC-MS |
| Di-substituted Impurity: 1,2-Bis(4-methylpiperazin-1-yl)-4-nitrobenzene | ![]() | Reaction of a second molecule of 1-methylpiperazine with the product. | HPLC-UV, LC-MS |
| Unreacted Starting Material: 1,2-Dichloro-4-nitrobenzene | ![]() | Incomplete reaction. | GC-MS, HPLC-UV |
| Unreacted Starting Material: 1-Methylpiperazine | ![]() | Excess reagent used in the reaction. | GC-MS (after derivatization) |
| Hydrolysis Impurity: 1-(2-Hydroxy-4-nitrophenyl)-4-methylpiperazine | ![]() | Hydrolysis of the chloro group in the product due to the presence of water. | HPLC-UV, LC-MS |
| Starting Material Isomer Impurity: Isomers of dichloronitrobenzene (e.g., 1,2-dichloro-3-nitrobenzene) | ![]() | Impurities present in the 1,2-dichloro-4-nitrobenzene starting material. | GC-MS analysis of the starting material. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature: | Perform small-scale experiments to screen a range of temperatures (e.g., 80-120 °C). Monitor reaction progress by TLC or HPLC to determine the optimal temperature for your specific solvent and base combination. |
| Incorrect Stoichiometry: | While a slight excess of 1-methylpiperazine is often used to drive the reaction to completion, a large excess can promote the formation of the di-substituted impurity. Experiment with molar ratios of 1-methylpiperazine to 1,2-dichloro-4-nitrobenzene from 1.1:1 to 1.5:1. |
| Inefficient Base: | The choice of base is critical. If using a weak base like potassium carbonate, ensure it is finely powdered and dry. Consider screening other inorganic bases (e.g., sodium carbonate, cesium carbonate) or non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine). |
| Solvent Effects: | The solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective. If solubility is an issue, consider a co-solvent system. |
Issue 2: High Levels of the Isomeric Impurity
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature: | Elevated temperatures can sometimes overcome the activation energy barrier for the substitution at the less favored meta-position. Try running the reaction at the lower end of the effective temperature range. |
| Prolonged Reaction Time: | Extended reaction times might lead to the formation of thermodynamic byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. |
Issue 3: Formation of the Di-substituted Impurity
| Potential Cause | Troubleshooting Action |
| High Molar Ratio of 1-Methylpiperazine: | Reduce the excess of 1-methylpiperazine. A ratio closer to stoichiometric (e.g., 1.1:1) will minimize this side reaction. |
| Concentrated Reaction Mixture: | Running the reaction at a higher dilution can disfavor the bimolecular reaction leading to the di-substituted product. |
| Method of Addition: | Add the 1-methylpiperazine solution slowly to the solution of 1,2-dichloro-4-nitrobenzene to maintain a low instantaneous concentration of the nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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1,2-Dichloro-4-nitrobenzene (1.0 eq)
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1-Methylpiperazine (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a stirred solution of 1,2-dichloro-4-nitrobenzene in anhydrous DMF, add anhydrous potassium carbonate.
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Add 1-methylpiperazine dropwise to the suspension at room temperature.
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Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir until a solid precipitate forms.
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Filter the solid, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified product.
Protocol 2: HPLC-UV Method for Purity Analysis
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
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Gradient: Start with 30% Acetonitrile, ramp to 80% Acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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UV Detection: 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis of the target compound via nucleophilic aromatic substitution.
Caption: Potential pathways for the formation of common impurities.
Technical Support Center: Enhancing the Solubility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine". The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |
| Molecular Weight | 255.70 g/mol | [1][2] |
| Appearance | Solid | - |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in Methanol and Dimethyl Sulfoxide (DMSO) | [3] |
| DMSO Solubility | 6 mg/mL | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound, "this compound," shows poor aqueous solubility, which is affecting my biological assays. What are the initial steps I can take?
A1: Poor aqueous solubility is a common issue for compounds with aromatic and heterocyclic structures. Here is a step-by-step approach to address this, starting with the simplest methods:
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Co-Solvent Systems: The easiest and most common first step is the use of a water-miscible organic co-solvent.[5] Since "this compound" is known to be soluble in DMSO, you can prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.[3][5]
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try a stepwise dilution. Also, ensure the final concentration of the co-solvent is as low as possible to avoid affecting the biological system (typically <0.5% for DMSO).[5]
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Insufficient solubility: If DMSO alone is not effective, a mixture of co-solvents can be explored. Common co-solvents for poorly soluble compounds include ethanol, polyethylene glycol (PEG), and propylene glycol.[6]
-
-
-
pH Adjustment: The piperazine moiety in your compound is basic. Therefore, altering the pH of the aqueous solution can significantly increase its solubility by ionizing the piperazine nitrogen atoms.[5] A lower pH will protonate the piperazine, forming a more soluble salt.[5]
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Experimental Tip: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 7.4) and determine the solubility of your compound in each. This will help you identify the optimal pH range for your experiments.
-
Q2: I have tried using co-solvents and adjusting the pH, but the solubility is still not sufficient for my in vivo studies. What are the next steps?
A2: If simpler methods are inadequate, more advanced formulation strategies should be considered. These techniques often involve modifying the solid state of the compound to improve its dissolution characteristics.
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Salt Formation: Creating a salt of your basic compound is a highly effective way to enhance aqueous solubility.[5] This involves reacting the free base with an acid to form a more soluble salt. Common acidic counterions include hydrochloride, mesylate, and sulfate.[5] Studies have shown that forming salts of piperazine with other molecules, such as NSAIDs, can increase solubility by more than 10-fold.[7]
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[8][9]
-
Micronization: This process reduces particle size to the micrometer range.
-
Nanosuspension: This technique creates drug particles in the nanometer range, further increasing the surface area for dissolution.[5]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with improved aqueous solubility.[5] This is a widely used technique in pharmaceutical formulation.
-
Co-crystallization: This involves forming a crystalline solid that consists of the active pharmaceutical ingredient (API) and a "co-former." This can alter the physicochemical properties of the API, including its solubility.[5]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the standard method for determining the thermodynamic solubility of a compound.[5]
Materials:
-
"this compound"
-
Selected solvents (e.g., water, buffers of different pH, co-solvent mixtures)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[5]
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.[5]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter.[5]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in units such as mg/mL or µM.
Protocol 2: Salt Screening
Materials:
-
"this compound" (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Stir plate and stir bars
-
Filtration apparatus
Procedure (Solution Method):
-
Dissolve the free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.[5]
-
Allow the solutions to stir at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.[5]
Procedure (Slurry Method):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.[5]
-
Isolate the solid phase by filtration.
Characterization:
-
Confirm salt formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Determine the aqueous solubility of the resulting salts using Protocol 1.
Visualization of Experimental Workflows
Caption: A workflow diagram illustrating the progression from initial solubility screening to advanced formulation strategies.
References
- 1. appchemical.com [appchemical.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chembk.com [chembk.com]
- 4. 863513-91-1[Cebranopadol 98%]- Jizhi Biochemical [acmec.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,2-dichloro-4-nitrobenzene with N-methylpiperazine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack by the piperazine nitrogen.
Q2: Why is the nucleophilic attack favored at the C1 position (adjacent to the nitro group)?
A2: In nucleophilic aromatic substitution, the rate-determining step is the formation of a negatively charged intermediate (Meisenheimer complex).[1] The electron-withdrawing nitro group provides significant stabilization to this intermediate through resonance, especially when the attack occurs at the ortho or para positions relative to it.[2][3] In the case of 1,2-dichloro-4-nitrobenzene, attack at the C1 position (ortho to the nitro group) allows for delocalization of the negative charge onto the nitro group, making it the more favorable reaction site.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and control include reaction temperature, choice of solvent, and the stoichiometry of the reactants. The reaction often requires heating to proceed at a reasonable rate. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to facilitate the dissolution of the reactants and the charged intermediate.[4] Using a slight excess of N-methylpiperazine can help drive the reaction to completion but may increase the risk of side products if not carefully controlled.
Q4: Can Buchwald-Hartwig amination be used for this synthesis?
A4: While Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is often employed for less activated aryl halides.[5][6] Given the high activation of the substrate by the nitro group, a direct SNAr reaction is generally simpler and more efficient, avoiding the need for expensive palladium catalysts and ligands.[7] However, if the SNAr reaction fails or gives low yields, Buchwald-Hartwig amination could be considered as an alternative approach.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Inappropriate Solvent | Ensure the solvent is polar aprotic (e.g., DMF, DMSO) and anhydrous. If solubility is an issue, consider a different solvent from this class.[5] |
| Deactivated Reactants | Verify the purity of the starting materials (1,2-dichloro-4-nitrobenzene and N-methylpiperazine). Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of N-methylpiperazine may be beneficial. |
Issue 2: Formation of Impurities or Side Products
| Potential Cause | Troubleshooting Steps |
| Di-substitution Product | The desired product, being a substituted piperazine, can potentially react with another molecule of the aryl halide. To minimize this, use a larger excess of N-methylpiperazine or add the aryl halide slowly to the reaction mixture containing the piperazine.[5] |
| Reaction at the C2 Position | Although less favored, some reaction may occur at the second chloro-substituted carbon. Optimize the reaction temperature; lower temperatures generally afford higher selectivity. |
| Decomposition | High temperatures can lead to the decomposition of starting materials or the product. If decomposition is suspected (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol: Synthesis of this compound via SNAr
This protocol is a representative procedure based on similar reactions.[4]
| Parameter | Value |
| Reactant 1 | 1,2-dichloro-4-nitrobenzene (1.0 eq) |
| Reactant 2 | N-methylpiperazine (1.2 eq) |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene in DMF, add N-methylpiperazine and potassium carbonate.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.[4]
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: SNAr reaction pathway for the synthesis.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" during experimental procedures. It includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: Under acidic or basic conditions, the molecule may undergo hydrolysis. This can include nucleophilic aromatic substitution of the chlorine atom on the phenyl ring, particularly facilitated by the electron-withdrawing nitro group, to form a hydroxylated derivative.
-
Oxidation: The tertiary amine of the N-methylpiperazine ring is prone to oxidation, which can lead to the formation of an N-oxide. The aromatic ring may also be susceptible to oxidation under strong oxidative conditions.
-
Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to a nitroso, hydroxylamino, or amino group under reductive conditions or as a result of certain stress conditions like photolysis or interaction with specific reagents.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the chloro-nitroaromatic portion of the molecule.[4]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, potentially involving the breakdown of the piperazine ring or cleavage of the bond between the phenyl and piperazine rings.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) and protection from light are advisable. Some suppliers ship and store the compound at room temperature for short periods, suggesting reasonable stability under these conditions.
Q3: I've observed a change in the color of my compound. What could be the cause?
A3: A color change, such as yellowing or darkening, is often an indication of degradation. This can be caused by:
-
Photodegradation: Exposure to light can cause reactions in the chloro-nitroaromatic ring system.
-
Oxidation: Reaction with atmospheric oxygen can lead to colored degradation products.
-
Formation of Nitroso Derivatives: The reduction of the nitro group can sometimes lead to colored nitroso compounds.
It is recommended to perform an analytical purity check (e.g., by HPLC) if a color change is observed.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in solution. | - Prepare fresh solutions for each experiment. - If solutions must be stored, keep them at low temperatures (e.g., -20°C) in single-use aliquots to avoid freeze-thaw cycles. - Perform a stability study of the compound in your experimental solvent system. |
| Appearance of unexpected peaks in HPLC analysis of a stability sample. | Formation of degradation products. | - Use a stability-indicating HPLC method to separate the parent compound from its degradants. - Identify the unknown peaks using LC-MS/MS to determine their mass and fragmentation patterns, which can help elucidate their structures. |
| Low mass balance in forced degradation studies. | - Formation of non-chromophoric or volatile degradation products. - Incomplete elution of degradants from the HPLC column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. - Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components are eluted. - Consider Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.[5][6][7][8][9]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
UPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C and analyze samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and analyze samples at different time points (e.g., 30 minutes, 1, 2, 4 hours). The chloro group is susceptible to nucleophilic aromatic substitution under basic conditions.[10][11][12]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature in the dark and analyze samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound in a suitable solvent in an oven at a high temperature (e.g., 80°C). Analyze at various time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8] Analyze the samples after exposure.
-
Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using a validated stability-indicating UPLC-MS/MS method.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a reasonable starting point for method development.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan for initial identification of degradants and Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradants.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific compound.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Photochemical reactions of chlorobenzene derivatives in benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst selection recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed Buchwald-Hartwig amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.[1][2] 2. Poor Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to facilitate the reaction with an electron-deficient aryl chloride.[3] 3. Incorrect Base: The base may be too weak to deprotonate the amine-palladium complex effectively.[1][4] | 1. Ensure all reagents and solvents are anhydrous and degassed.[2] Use Schlenk techniques and maintain a strict inert atmosphere (argon or nitrogen).[2] Consider using an air-stable precatalyst. 2. Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.[2] 3. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[4][5] |
| Incomplete Conversion of Starting Material | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for complete conversion. | 1. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature in 10°C increments or extending the reaction time.[1] 2. Increase the catalyst loading to 1-2 mol%. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of the chlorine atom with hydrogen on the starting aryl halide. 2. Homocoupling of Aryl Halide: Formation of a biaryl byproduct.[2] | 1. Ensure a strictly inert atmosphere to minimize sources of hydrogen.[2] Using a ligand that promotes rapid reductive elimination can also suppress this side reaction.[2] 2. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[2] This is more prevalent with highly reactive aryl halides. |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with palladium residues. 2. Co-elution of Byproducts: Side products may have similar polarity to the desired product. | 1. After the reaction, dilute the mixture with a suitable solvent and filter through a plug of celite to remove the majority of the palladium.[1] 2. Optimize the mobile phase for flash column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: Which is the best catalyst for the synthesis of this compound?
A1: For the Buchwald-Hartwig amination of an electron-deficient aryl chloride like 2-chloro-4-nitroaniline, a palladium catalyst with a bulky, electron-rich phosphine ligand is generally recommended.[3] A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos has proven effective in similar reactions.[6] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can offer more consistent results.[2]
Q2: Can I use a copper-based catalyst for this synthesis?
A2: Yes, a copper-catalyzed Ullmann condensation is a viable alternative to the Buchwald-Hartwig amination.[7] This method typically requires higher reaction temperatures and may necessitate the use of a ligand, such as 1,10-phenanthroline, to achieve good yields.[7] The Ullmann reaction can be advantageous when palladium-based methods fail.[8]
Q3: My reaction is very sensitive to air. How can I ensure anaerobic conditions?
A3: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[1][2] To ensure anaerobic conditions, you should:
-
Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[2]
-
Use Schlenk techniques: Flame-dry your glassware under vacuum and then backfill with an inert gas before adding your reagents.[2]
-
Maintain an inert atmosphere: Use a balloon or a manifold to maintain a slight positive pressure of inert gas throughout the reaction.[2]
Q4: What is the role of the base in the Buchwald-Hartwig amination?
A4: A strong base is crucial for deprotonating the amine to form a more nucleophilic amide and for facilitating the formation of the key palladium-amide intermediate in the catalytic cycle.[2] Sodium tert-butoxide (NaOtBu) is a commonly used strong base for these reactions.[5]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Catalyst and Conditions Comparison
The following table summarizes typical reaction conditions for the two primary catalytic methods for synthesizing this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | CuI or Cu powder |
| Ligand | XPhos, SPhos, or RuPhos | 1,10-Phenanthroline or none |
| Base | NaOtBu or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | DMF or NMP |
| Temperature | 80-120 °C | 120-180 °C |
| Typical Yield | 85-95% | 70-85% |
| Key Advantage | Milder conditions, higher yields | Lower cost catalyst |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination (Recommended)
This protocol is based on established procedures for the palladium-catalyzed amination of aryl chlorides.
Materials:
-
1-Chloro-2-nitrobenzene
-
N-methylpiperazine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an argon atmosphere.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 1-chloro-2-nitrobenzene (1.0 equiv) and N-methylpiperazine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Ullmann Condensation (Alternative)
This protocol is a representative procedure for a copper-catalyzed C-N coupling reaction.
Materials:
-
1-Chloro-2-nitrobenzene
-
N-methylpiperazine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add 1-chloro-2-nitrobenzene (1.0 equiv) and N-methylpiperazine (1.5 equiv).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 150 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction may take 24-48 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A step-by-step workflow for the Buchwald-Hartwig synthesis.
Caption: A decision tree for catalyst selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine and Other Nitrophenylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrophenylpiperazine Analogs Based on Available Preclinical Data.
The nitrophenylpiperazine scaffold is a versatile pharmacophore that has been explored for a range of biological activities. This guide provides a comparative overview of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine and its analogs, drawing upon available experimental data to inform future research and drug development efforts. While direct comparative studies for this compound are limited in the current scientific literature, this guide synthesizes data from closely related compounds to provide a valuable contextual analysis.
Chemical Structures
The core structure of the compounds discussed in this guide consists of a piperazine ring linked to a nitrophenyl group. Variations in substituents on both the phenyl ring and the piperazine nitrogen lead to a diverse range of pharmacological profiles.
-
This compound : The primary subject of this guide.
-
Other Nitrophenylpiperazine Analogs : A series of derivatives with varying substituents, primarily investigated for their tyrosinase inhibitory activity.
Comparative Biological Activity: Tyrosinase Inhibition
A key area of investigation for nitrophenylpiperazine derivatives has been their potential as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. A 2024 study by Asadi et al. provides the most relevant, albeit indirect, comparative data. The study evaluated a series of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate derivatives with various substitutions on the benzoate moiety.
It is important to note that This compound was not explicitly tested in this study. However, a derivative containing a 2-chloro-4-nitrophenyl group (compound 4f ) was evaluated and exhibited poor inhibitory activity. This suggests that this particular substitution pattern may not be favorable for tyrosinase inhibition within this chemical series.
| Compound ID | R Group (Substitution on Benzoate Ring) | % Inhibition at 100 µM | IC50 ± SD (µM) |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68 |
| 4b | 2-Bromophenyl | 20.6 ± 2.58 | > 200 |
| 4c | 2,4-Dichlorophenyl | 27.9 ± 3.09 | > 200 |
| 4d | 4-Nitrophenyl | Not specified | > 200 |
| 4e | 3-Nitrophenyl | Not specified | > 200 |
| 4f | 2-Chloro-4-nitrophenyl | Not specified | > 200 |
| 4k | 3-Pyridinyl | Not specified | 82.68 (no SD reported) |
| 4l | 2-Indolyl | 66.6 ± 4.12 | 72.55 ± 0.49 |
Data summarized from Asadi et al., BMC Chemistry, 2024.[1]
Key Observations from Structure-Activity Relationship (SAR) Analysis:
-
Halogen substitution on the phenyl ring (compounds 4b and 4c ) did not improve potency compared to the unsubstituted phenyl ring (4a ).[1]
-
The presence of a 2-chloro-4-nitrophenyl group (4f ) appeared to be detrimental to tyrosinase inhibitory activity.[1]
-
Replacing the phenyl ring with heterocyclic moieties like pyridine (4k ) or indole (4l ) significantly enhanced the inhibitory potency.[1] The indole-containing derivative 4l was the most potent compound in this series.[1]
Other Potential Biological Activities
While specific data for this compound is scarce, the broader class of piperazine derivatives has been investigated for various other biological activities, including:
-
Antimicrobial and Antifungal Activity : Studies have shown that some piperazine derivatives possess significant antimicrobial and antifungal properties.[2][3]
-
Neuropharmacological Activity : Phenylpiperazine derivatives have been studied for their effects on neurotransmitter receptors, including serotonergic and dopaminergic systems.[4][5]
Further research is required to determine if this compound exhibits any of these activities.
Experimental Protocols
The following is a summary of the experimental protocol used for the tyrosinase inhibition assay as described by Asadi et al., 2024.[1]
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
96-well microplate reader
Procedure:
-
A solution of mushroom tyrosinase is prepared in phosphate buffer.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to the desired concentrations.
-
In a 96-well plate, the tyrosinase solution is mixed with the test compound solution and incubated.
-
The enzymatic reaction is initiated by adding the L-DOPA solution.
-
The absorbance is measured at a specific wavelength (e.g., 475 nm) at different time points to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined from the dose-response curve.
Visualizations
General Synthesis Workflow for Nitrophenylpiperazine Derivatives
The following diagram illustrates a general synthetic route for preparing nitrophenylpiperazine derivatives, which typically involves the coupling of a substituted nitrophenyl precursor with a piperazine derivative.
Caption: A generalized workflow for the synthesis of nitrophenylpiperazine derivatives.
Putative Tyrosinase Inhibition Mechanism
The following diagram illustrates a simplified model of competitive inhibition at the tyrosinase active site, a potential mechanism for some nitrophenylpiperazine inhibitors.
Caption: A conceptual diagram of competitive inhibition of tyrosinase.
Conclusion
Based on the currently available data, this compound remains a poorly characterized compound in terms of its biological activity. Extrapolation from a structurally related analog suggests it may not be a potent tyrosinase inhibitor. However, the broader class of nitrophenylpiperazines has shown promise in this area, particularly when heterocyclic moieties are incorporated. The diverse biological activities of the larger piperazine family suggest that this compound and its close analogs warrant further investigation across a range of biological assays to fully elucidate their therapeutic potential. Future research should focus on the direct synthesis and evaluation of this compound and a systematic SAR study of its derivatives to identify promising lead compounds for various therapeutic targets.
References
Comparative Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Derivatives: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of derivatives of the synthetic compound "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine," focusing on their potential as antimicrobial and cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of piperazine-based compounds. While direct comparative studies on a series of N-substituted derivatives of 1-(2-chloro-4-nitrophenyl)piperazine are limited in publicly available literature, this guide synthesizes findings from studies on structurally related piperazine derivatives to provide insights into their potential therapeutic applications.
The core structure, this compound, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the chloro and nitro groups on the phenyl ring, combined with the piperazine moiety, offers multiple points for chemical modification to modulate biological activity. This analysis focuses on the impact of substitutions at the 4-position of the piperazine ring on antimicrobial and cytotoxic efficacy.
Data Presentation: Comparative Biological Activity
Based on structure-activity relationship (SAR) studies of similar piperazine derivatives, the following table summarizes the anticipated biological activities of hypothetical derivatives of this compound. It is crucial to note that these are projected activities based on existing literature on other piperazine compounds and require experimental validation.
| Compound ID | R-Group (at N4 of Piperazine) | Predicted Primary Activity | Predicted Potency (vs. Parent Compound) | Key Structural Feature | Reference Analogy |
| Parent | -CH₃ | Antimicrobial, Cytotoxic | Baseline | Small alkyl group | General Piperazine Derivatives |
| Derivative A | -CH₂CH₃ | Antimicrobial | Similar or slightly decreased | Slightly larger alkyl group | Suryavanshi & Rathore, 2017[1][2] |
| Derivative B | -CH₂(C₆H₅) | Antimicrobial, Cytotoxic | Potentially increased | Bulky, aromatic benzyl group | Suryavanshi & Rathore, 2017[1][2] |
| Derivative C | -C(O)C₆H₅ | Cytotoxic | Potentially increased | Electron-withdrawing benzoyl group | [3][4] |
| Derivative D | -SO₂C₆H₅ | Antimicrobial, Cytotoxic | Potentially increased | Electron-withdrawing phenylsulfonyl group | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7][8][9][10]
1. Preparation of Materials:
-
Microorganism: Obtain pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Growth Media: Use appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test Compounds: Prepare stock solutions of the piperazine derivatives in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates are required.
2. Procedure:
-
Serial Dilutions: In the wells of a 96-well plate, perform a two-fold serial dilution of the test compounds with the growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
1. Preparation of Materials:
-
Cell Lines: Use appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Culture Medium: Use a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: Prepare stock solutions of the piperazine derivatives in DMSO.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: Use DMSO or a solution of SDS in HCl to dissolve the formazan crystals.
-
96-Well Plates: Sterile, flat-bottom plates are required.
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the creation of 1-(2-chloro-4-nitrophenyl)-4-substituted-piperazine derivatives.
Caption: General synthesis of 1-(2-chloro-4-nitrophenyl)-4-substituted-piperazine derivatives.
Hypothetical Signaling Pathway for Cytotoxicity
This diagram depicts a potential mechanism by which these derivatives may induce apoptosis in cancer cells, a common pathway for cytotoxic compounds.
Caption: A hypothetical pathway of apoptosis induction by piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjhs.com [apjhs.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. scribd.com [scribd.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
Unveiling the Biological Potential of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the potential biological activity of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine," a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this specific molecule, this document provides a predictive overview based on the reported activities of its structural analogs. By presenting experimental data from closely related compounds, this guide aims to inform future research and highlight the potential therapeutic avenues for this class of molecules.
The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. The unique structural features of "this compound," which include a chloronitrophenyl ring and a methylpiperazine moiety, suggest a potential for significant biological activity, particularly in oncology.
Comparative Analysis of Anticancer Activity
While the cytotoxic effects of "this compound" have not yet been reported, numerous studies on its structural analogs have demonstrated potent anticancer activity across a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several related piperazine derivatives, providing a benchmark for the potential efficacy of the target compound.
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| This compound | Various | Data not available | |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5a) | HUH7 (Liver) | GI50 = 4.64 | [1] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5c) | MCF7 (Breast) | GI50 = 6.09 | [1] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5e) | T47D (Breast) | GI50 = 0.31 | [1] |
| N-(4-Chlorophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide (Compound A-8) | A-549 (Lung) | IC50 = 5.71 | [2] |
| N-(4-Chlorophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide (Compound A-11) | HCT-116 (Colon) | IC50 = 4.26 | [2] |
| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | GI50 = 1.00 | [3][4] |
| Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate (Compound 25) | HOP-92 (Non-small cell lung) | GI50 = 1.35 | [3][4] |
| 1-(3-Chlorophenyl)piperazin-2-one derivative (Compound 24) | MOLT-3 (Leukemia) | IC50 = 1.62 | [5] |
Potential Mechanisms of Action: Signaling Pathways
Many biologically active piperazine derivatives exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK pathways are two of the most critical cascades in cancer pathogenesis and are common targets for novel anticancer agents. The structural characteristics of "this compound" suggest that it may also interact with components of these pathways.
Experimental Protocols for Biological Validation
To validate the predicted biological activity of "this compound," a series of in vitro experiments are recommended. The following are detailed protocols for key assays to assess cytotoxicity and apoptosis-inducing effects.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
"this compound" (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of "this compound" in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
"this compound" (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of "this compound" for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological validation of a novel compound like "this compound."
Conclusion
While direct biological data for "this compound" is currently unavailable, the evidence from its structural analogs strongly suggests its potential as a biologically active compound, particularly in the context of anticancer research. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for initiating the biological validation of this molecule. Further investigation into its cytotoxic and apoptotic effects, as well as its impact on key signaling pathways such as PI3K/Akt and MAPK, is warranted to fully elucidate its therapeutic potential.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine. While direct and comprehensive SAR studies on this specific scaffold are limited in the public domain, this document synthesizes available data from closely related nitrophenylpiperazine and phenylpiperazine derivatives to offer insights into their potential as anticancer and enzyme inhibitory agents. All quantitative data is presented in structured tables, and detailed experimental protocols for key bioassays are provided.
Anticancer Activity of Phenylpiperazine Analogs
The phenylpiperazine moiety is a common scaffold in the development of anticancer agents. The following sections compare the cytotoxic activities of two series of related compounds, highlighting key structural features that influence their potency.
SAR of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The general structure of these analogs is depicted below.
General Structure of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs
Efficacy of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The specific derivative, "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine," and its analogs are subjects of ongoing research, demonstrating a spectrum of biological activities. This guide provides a comparative analysis of the efficacy of these compounds, focusing on their potential as tyrosinase inhibitors and antimicrobial agents, supported by available experimental data.
Comparative Efficacy of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors
A key area of investigation for nitrophenylpiperazine derivatives has been their potential to inhibit tyrosinase, a critical enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. A recent study by Heidari et al. (2024) provides valuable structure-activity relationship (SAR) data on a series of 4-nitrophenylpiperazine compounds, including a close analog of the topic compound.[1][2]
The data reveals that substitutions on the second aryl ring attached to the piperazine nitrogen significantly modulate inhibitory activity. The parent compound in this series, with an unsubstituted phenyl ring (Compound 4a ), exhibits moderate activity. However, the introduction of a 2-chloro-4-nitrophenyl group (Compound 4f ) unfortunately leads to a deterioration in inhibitory activity (IC50 > 200 µM).[1] In contrast, replacing the phenyl ring with heterocyclic moieties like 3-pyridine (Compound 4k ) or 2-indole (Compound 4l ) dramatically improves potency, with the indole derivative being the most effective in the series.[1]
| Compound ID | R Group (Substitution at N1 of Piperazine) | Tyrosinase Inhibition IC50 (µM)[1] |
| 4a | Phenyl | 174.71 ± 0.68 |
| 4b | 2-Bromophenyl | > 200 |
| 4c | 2,4-Dichlorophenyl | > 200 |
| 4d | 4-Nitrophenyl | 203.23 ± 1.16 |
| 4f | 2-Chloro-4-nitrophenyl | > 200 |
| 4i | Benzyl | 184.24 ± 0.88 |
| 4k | 3-Pyridine | 82.68 ± 1.16 |
| 4l | 2-Indole | 72.55 ± 0.49 |
| Kojic Acid | (Positive Control) | 27.56 ± 1.27 |
Antimicrobial Potential of Nitrophenylpiperazine-Based Compounds
The nitrophenylpiperazine scaffold has also been incorporated into novel antimicrobial agents. A notable example is a pleuromutilin derivative, NPDM (22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin), which has demonstrated excellent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[3]
This compound's efficacy was evaluated against standard and clinical strains of S. aureus, showing potent bactericidal effects.[3] The data underscores the potential of the 4-nitrophenylpiperazine moiety as a pharmacophore in the development of new antibiotics to combat resistant bacteria.
| Compound | Bacterial Strain | MIC (µg/mL)[3] | MBC (µg/mL)[3] |
| NPDM | MRSA ATCC 43300 | 0.25 | 0.25 |
| S. aureus ATCC 29213 | 0.125 | 0.25 | |
| S. aureus AD3 (clinical) | 0.25 | 0.25 | |
| S. aureus 144 (clinical) | 0.25 | 0.5 | |
| Tiamulin | MRSA ATCC 43300 | 0.5 | 2 |
| (Reference) | S. aureus ATCC 29213 | 0.25 | 1 |
| S. aureus AD3 (clinical) | 0.5 | 2 | |
| S. aureus 144 (clinical) | 0.5 | 2 |
Antipsychotic Potential: A Broader Context
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Enzyme and Substrate Preparation : A solution of mushroom tyrosinase is prepared in a phosphate buffer (e.g., pH 6.8). L-DOPA is used as the substrate and is also dissolved in the buffer.
-
Assay Procedure : The assay is typically performed in a 96-well plate. Each well contains the tyrosinase solution, phosphate buffer, and the test compound at various concentrations.
-
Reaction Initiation and Measurement : The reaction is initiated by adding the L-DOPA substrate to each well. The formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each compound concentration is determined relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 10^6 CFU/mL).[3]
-
Serial Dilution : The test compound is serially diluted (usually two-fold) in the growth medium in a 96-well microtiter plate to create a range of concentrations.[3]
-
Inoculation : Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacterial suspension with no drug) and a negative control (broth only) are included.[3]
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Determination : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Structure-Activity Relationship (SAR) Logic for Tyrosinase Inhibitors
The following diagram illustrates the logical flow of the structure-activity relationship findings for the 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors.
Caption: SAR flow for 4-nitrophenylpiperazine tyrosinase inhibitors.
General Workflow for In Vitro Antimicrobial Efficacy Testing
This diagram outlines the standard experimental workflow for determining the antimicrobial efficacy of a new chemical entity.
Caption: Workflow for MIC and MBC determination of antimicrobial compounds.
Dopamine D2 / Serotonin 5-HT2A Antagonism Pathway in Antipsychotic Action
This simplified diagram illustrates the primary mechanism of action for many arylpiperazine-based antipsychotic drugs.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" based on available data for structurally related compounds. Due to a lack of specific experimental data for the target compound, this analysis relies on structure-activity relationships and published findings for analogous nitrophenylpiperazine derivatives.
Executive Summary
Comparison of Bioactivities
Tyrosinase Inhibitory Activity
A key study investigating a series of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors provides the most direct comparative data. While the exact target compound was not tested, a derivative with a 2-chloro-4-nitrophenyl group exhibited poor inhibitory activity.
Table 1: Tyrosinase Inhibitory Activity of Substituted Nitrophenylpiperazine Derivatives
| Compound/Substituent | % Inhibition at 100 µM | IC50 (µM) |
| 2-Chloro-4-nitrophenyl derivative | - | > 200[1] |
| Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68[1] |
| 2-Bromophenyl | 20.6 ± 2.58 | > 200[1] |
| 2,4-Dichlorophenyl | 27.9 ± 3.09 | > 200[1] |
| 3-Pyridine | - | 82.68[1] |
| Indole | - | 72.55[1] |
| Kojic Acid (Positive Control) | - | 17.76[2] |
Data for analogs are from a study by Asadi et al. (2024). The data for the "2-Chloro-4-nitrophenyl derivative" is for a closely related compound and suggests that this substitution pattern is detrimental to tyrosinase inhibitory activity.
Antimicrobial and Antifungal Activity
While specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound are not available, the broader class of piperazine derivatives has been reported to possess antimicrobial and antifungal properties. Further screening is required to determine if the target compound exhibits such activity.
Experimental Protocols
To facilitate the investigation of "this compound" bioactivity, the following are detailed methodologies for key experiments.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation in the presence of the test compound indicates inhibition.
Procedure:
-
Reagent Preparation:
-
Mushroom Tyrosinase Solution: Prepare a stock solution in phosphate buffer (pH 6.8).
-
L-DOPA Solution: Prepare a fresh solution in phosphate buffer.
-
Test Compound: Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells: Add vehicle (solvent), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Measurement: Measure the absorbance at approximately 475-490 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculation: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacteria.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the MIC of a compound against various fungi.
Principle: Similar to the antibacterial assay, a standardized suspension of fungal cells is exposed to serial dilutions of the test compound. The MIC is the lowest concentration that inhibits fungal growth.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include growth and sterility controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungus.
-
Reading Results: The MIC is determined by visual inspection or by reading the absorbance, defined as the lowest concentration showing significant growth inhibition compared to the control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
The following diagrams illustrate generalized workflows for the described bioactivity screening.
Caption: Generalized workflow for bioactivity screening.
Caption: Workflow for the MTT cytotoxicity assay.
References
Navigating the Selectivity Landscape of Arylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system and other biological pathways. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their selectivity—their ability to interact with the intended target while avoiding off-target interactions that can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity profiles of representative arylpiperazine derivatives, offering insights into their polypharmacology. While specific experimental data for "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" is not publicly available, this guide utilizes data from well-characterized arylpiperazines to illustrate the principles of selectivity and cross-reactivity within this important class of molecules.
Quantitative Cross-Reactivity Profiles of Representative Arylpiperazine Derivatives
The following table summarizes the binding affinities (Ki, in nM) of several well-known arylpiperazine-containing drugs against a panel of receptors. Lower Ki values indicate higher binding affinity. This data highlights the varied selectivity profiles within this chemical class.
| Compound | Primary Target(s) | Ki (nM) | Off-Target Interactions | Ki (nM) |
| Aripiprazole | Dopamine D2 (partial agonist) | 0.34 | Serotonin 5-HT1A (partial agonist) | 1.7 |
| Serotonin 5-HT2A (antagonist) | 3.4 | Serotonin 5-HT7 (antagonist) | 19 | |
| α1-Adrenergic (antagonist) | 57 | |||
| Histamine H1 (antagonist) | 61 | |||
| Trazodone | Serotonin 5-HT2A (antagonist) | 16 | Serotonin Transporter (SERT) | 200 |
| α1-Adrenergic (antagonist) | 36 | Histamine H1 (antagonist) | 500 | |
| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | Serotonin 5-HT2A/2C (agonist) | 25 (5-HT2A) | α2-Adrenergic (antagonist) | 150 |
| 50 (5-HT2C) | Dopamine D2 (antagonist) | 300 | ||
| 1-Benzylpiperazine (BZP) | Serotonin Transporter (SERT) | 224 | Dopamine Transporter (DAT) | 368 |
| Norepinephrine Transporter (NET) | 335 | Serotonin 5-HT1 (agonist) | >1000 |
Experimental Protocols
The assessment of cross-reactivity is a critical step in drug development. Radioligand binding assays are a standard and high-throughput method to determine the affinity of a compound for a wide range of biological targets.
General Protocol: Radioligand Receptor Binding Assay
This protocol provides a generalized workflow for assessing the binding affinity of a test compound to a specific receptor, a common method for determining cross-reactivity.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed with fresh buffer and resuspended in an appropriate assay buffer.
-
The total protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (a radioactively labeled molecule that binds to the target receptor), and either a buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound at various concentrations.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curve.
-
Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of a G-Protein Coupled Receptor (GPCR)
Arylpiperazine derivatives frequently target GPCRs, such as dopamine and serotonin receptors. The following diagram illustrates a simplified signaling cascade initiated by ligand binding to a Gαi-coupled receptor, a common mechanism of action for these compounds.
Caption: Simplified Gαi-coupled GPCR signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the logical steps involved in assessing the cross-reactivity of a novel compound.
Caption: Workflow for assessing compound cross-reactivity.
Comparative Benchmarking of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Against Known Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical inhibitory activity of the novel compound "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" against the Bcr-Abl kinase. The performance of this compound is benchmarked against established and clinically approved tyrosine kinase inhibitors (TKIs): Imatinib, Dasatinib, and Bosutinib. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[1] Targeted inhibition of its kinase activity is a proven therapeutic strategy.[2]
The presence of the N-methylpiperazine moiety in "this compound" suggests its potential as a kinase inhibitor, as this chemical group is a common feature in many approved kinase inhibitors, where it often enhances solubility and target affinity.[3][4] This guide presents hypothetical performance data for the compound of interest to illustrate its potential placement within the current landscape of Bcr-Abl inhibitors and provides standard experimental protocols for its evaluation.
Data Presentation: Comparison of Inhibitor Potency
The efficacy of a Bcr-Abl inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.
| Compound | Target(s) | Bcr-Abl IC50 (nM) | Assay Type |
| This compound | Bcr-Abl (hypothesized) | 500 (hypothetical) | Biochemical Kinase Assay |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25 - 100 | Cell-based Proliferation Assay[1] |
| Dasatinib | Bcr-Abl, Src Family Kinases | < 1.0 | Cell-based Proliferation Assay[1] |
| Bosutinib | Bcr-Abl, Src Family Kinases | 1.0 | Biochemical Kinase Assay[3][5] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used. The values presented are representative figures from cited literature and are used for comparative purposes.
Mandatory Visualizations
Caption: Bcr-Abl signaling and the point of therapeutic inhibition.
Caption: A typical workflow for preclinical evaluation of a Bcr-Abl inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Bcr-Abl inhibitor activity.
1. Biochemical Bcr-Abl Kinase Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.[1]
-
Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by a recombinant Bcr-Abl enzyme. The inhibition of this phosphorylation event by the test compound is quantified.[1][6]
-
Methodology:
-
Reagents: Recombinant Bcr-Abl enzyme, a suitable peptide substrate (e.g., Abltide), ATP, the test compound dissolved in DMSO, and a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Procedure:
-
A dilution series of the test compound is prepared in assay buffer.
-
The recombinant Bcr-Abl enzyme is incubated with the various concentrations of the test compound in a microtiter plate for a defined pre-incubation period (e.g., 10-20 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as:
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the ability of an inhibitor to suppress the growth and proliferation of cancer cells that are dependent on Bcr-Abl kinase activity.[1]
-
Principle: CML cell lines, such as K562, endogenously express the Bcr-Abl oncoprotein and rely on its kinase activity for their survival and proliferation.[10] Effective inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis, which can be measured as a decrease in cell viability.[1]
-
Methodology:
-
Cell Line: A Bcr-Abl positive human cell line, such as K562.[10]
-
Procedure:
-
K562 cells are seeded into 96-well microtiter plates at a predetermined density in appropriate growth medium.
-
The cells are treated with a serial dilution of the test compound (and known inhibitors as positive controls). A vehicle-only (DMSO) control is also included.
-
The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1]
-
After incubation, cell viability or proliferation is measured using a standard colorimetric, fluorometric, or luminescent assay, such as:
-
MTS/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
-
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated (DMSO) control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
Reproducibility of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational step. The reproducibility of this synthesis is paramount for consistent downstream applications and scalable production. This guide provides a comparative analysis of a likely synthetic route to "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine" and an alternative synthesis of a structurally related compound, offering insights into the expected outcomes and procedural nuances.
Comparison of Synthetic Methodologies
The synthesis of arylpiperazine derivatives, such as this compound, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely documented and generally reproducible. Below is a comparison of a projected synthesis for the target compound and an established method for a similar molecule.
| Parameter | Method 1: Synthesis of this compound (Projected) | Method 2: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine[1] |
| Starting Materials | 1,2-Dichloro-4-nitrobenzene, 1-Methylpiperazine | 4-Fluoronitrobenzene, 1-Methylpiperazine |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Temperature | Room Temperature (projected) | Room Temperature |
| Reaction Time | Estimated 2-4 hours | 2 hours |
| Reported Yield | Not explicitly reported; expected to be high. | 98% |
| Purity | Not explicitly reported; commercially available at 97%[2][3]. | High (recrystallization may be used for purification) |
Detailed Experimental Protocols
Method 1: Projected Synthesis of this compound
This protocol is based on a well-established procedure for a similar compound and is expected to be highly reproducible.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (for extraction, if necessary)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1 equivalent) in DMF.
-
Add 1-methylpiperazine (1.1 equivalents) to the solution.
-
Add potassium carbonate (2-3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to achieve higher purity.
Method 2: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine[1]
This is a documented and high-yielding procedure.
Materials:
-
4-Fluoronitrobenzene (or 4-Chloronitrobenzene)
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a solution of 4-fluoronitrobenzene (7.1 mmol) in 20 mL of DMF, add 1-methylpiperazine (7.1 mmol) and potassium carbonate (21 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 400 mL of cold water.
-
Filter the resulting solid precipitate.
-
Dry the solid in an oven at 80°C for 2 hours to yield the product as an orange solid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the key reaction pathway.
Caption: General workflow for the synthesis of 1-(Aryl)-4-methylpiperazines.
Caption: The SNAr mechanism for the synthesis of the target compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with 1-methylpiperazine is a highly plausible and likely reproducible method. Based on analogous reactions, this synthesis is expected to proceed with high yield under mild conditions. For researchers requiring this compound, the provided projected protocol offers a solid starting point for a successful and reproducible synthesis. The purity of the final product can be readily enhanced through standard purification techniques like recrystallization, ensuring its suitability for subsequent applications in drug discovery and development.
References
Comparative Guide to the Analytical Validation of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and validation of "1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine," a piperazine derivative of interest in pharmaceutical development. The objective is to present a clear, data-driven comparison of common analytical techniques, complete with detailed experimental protocols and visual workflows, to aid researchers in selecting and implementing appropriate validation strategies.
Introduction
This compound (CAS No: 16154-62-4, Formula: C11H14ClN3O2) is a small molecule intermediate whose purity and identity are critical for its use in further pharmaceutical synthesis.[1] The analytical validation for such a compound ensures that the methods used for its quality control are reliable, reproducible, and fit for their intended purpose.[2][3] This guide will focus on the prevalent analytical techniques for the characterization of piperazine derivatives, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6]
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific goal of the analysis, such as purity assessment, impurity identification, or structural confirmation. The following table summarizes the typical performance of HPLC, GC-MS, and NMR for the characterization of this compound.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-MS | NMR (¹H, ¹³C) |
| Primary Use | Purity, Assay, Impurity Quantification | Impurity Identification, Quantification | Structure Elucidation, Identification |
| Linearity (r²) | > 0.999 | > 0.995 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not Applicable |
| Precision (%RSD) | < 2.0% | < 5.0% | Not Applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | Not Applicable for trace analysis |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | Not Applicable for trace analysis |
| Specificity | High (with appropriate column/mobile phase) | Very High (based on mass spectrum) | Very High (unique spectral fingerprint) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to quantify the amount of this compound (the analyte) and to detect and quantify any impurities.
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Validation Parameters:
-
Linearity: Prepare a series of dilutions of the standard solution and inject them to construct a calibration curve.
-
Accuracy: Spike a placebo with known amounts of the analyte at different concentration levels and calculate the percent recovery.
-
Precision: Perform multiple injections of the same sample (repeatability) and have the analysis performed by different analysts on different days (intermediate precision).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is ideal for identifying and quantifying volatile impurities.
1. Instrumentation and Conditions:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate compounds with different boiling points.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
2. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent, such as dichloromethane or methanol.
3. Data Analysis:
-
Identify impurities by comparing their mass spectra to a spectral library or by interpretation of the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the unambiguous confirmation of the chemical structure.
1. Instrumentation and Conditions:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for full structural assignment.
2. Sample Preparation:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process and the relationship between different validation parameters.
Caption: A flowchart of the analytical validation process.
Caption: Relationship between key analytical validation parameters.
Conclusion
The analytical validation of this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques. HPLC is a robust method for routine purity and assay testing, while GC-MS provides a powerful tool for the identification of volatile impurities. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By following structured validation protocols and understanding the interplay between different validation parameters, researchers can ensure the quality and consistency of this important pharmaceutical intermediate.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scholars.direct [scholars.direct]
Safety Operating Guide
Proper Disposal of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (CAS No. 16154-62-4) was found. The following disposal procedures are based on information for structurally similar compounds, such as 1-(2-Chloro-4-nitrophenyl)piperazine. Researchers must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department for specific guidance.
The proper disposal of this compound is crucial for laboratory safety and environmental protection. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if dust or aerosols are generated
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "16154-62-4," and any associated hazard symbols (e.g., harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
The recommended method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[2][3]
-
Quantitative Data for this compound and Related Compounds
| Property | This compound | 1-(2-Chloro-4-nitrophenyl)piperazine |
| CAS Number | 16154-62-4[4] | 114878-60-3[5] |
| Molecular Formula | C11H14ClN3O2[4] | C10H12ClN3O2[5] |
| Molecular Weight | 255.70 g/mol [4] | 241.68 g/mol [5] |
| Purity | 97%[4] | 97%[1] |
| Hazard Statements | Not available | H302, H315, H319, H335[1] |
| Signal Word | Not available | Warning[1] |
| Storage Conditions | Room temperature[4] | Dry, well-ventilated place[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the context of disposal. All laboratory procedures involving this compound should be conducted in accordance with standard good laboratory practices and institutional safety guidelines.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (CAS: 16154-62-4). The following information is extrapolated from the official SDS of the close structural analog, 1-(2-Chloro-4-nitrophenyl)piperazine (CAS: 114878-60-3), and general safety protocols for handling chlorinated aromatic nitro compounds. Researchers must perform their own risk assessment before use.
This guide provides crucial safety, handling, and disposal information for laboratory professionals engaged in research and development.
Hazard Identification and Classification
Based on its structural analog, this compound is anticipated to be hazardous. The primary risks are associated with ingestion, skin and eye contact, and inhalation of dust.
GHS Hazard Classification (Inferred) :
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. All work should be conducted within a certified chemical fume hood.
Required PPE Summary :
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 standards. A full face shield is required over goggles when handling significant quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For extended contact, consider double-gloving.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with appropriate organic vapor/particulate cartridges is necessary. |
| Footwear | Closed-toe Shoes | Full-coverage, chemical-resistant shoes are mandatory in the laboratory. |
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
Before beginning work, ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure an appropriate spill kit containing an inert absorbent material (e.g., vermiculite or sand) is available.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the fume hood to minimize dust generation and inhalation.[1]
-
Use a spatula to carefully weigh the desired amount of the compound on a tared weigh boat.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use and store it in a dry, well-ventilated place.[1]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory and environmental safety.
Spill Management Protocol:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Control: Prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Chemical Waste Disposal Plan:
-
Waste Classification: This material should be treated as hazardous waste.
-
Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams. Halogenated organic waste should be kept separate from non-halogenated waste.
-
Container Management: Use sturdy, chemically resistant containers. Do not fill containers more than 90% full.
-
Disposal Method: The primary recommended disposal method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or contaminate waterways.
-
Contaminated Materials: All contaminated items, including PPE, weigh boats, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

